3-Pyridin-3-ylmethyl-piperazin-2-one
Description
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Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
3-(pyridin-3-ylmethyl)piperazin-2-one |
InChI |
InChI=1S/C10H13N3O/c14-10-9(12-4-5-13-10)6-8-2-1-3-11-7-8/h1-3,7,9,12H,4-6H2,(H,13,14) |
InChI Key |
DFOFKQXSEYYOSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C(N1)CC2=CN=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
3-Pyridin-3-ylmethyl-piperazin-2-one chemical structure
An In-Depth Technical Guide to 3-Pyridin-3-ylmethyl-piperazin-2-one
Authored by: A Senior Application Scientist
Foreword
The confluence of privileged scaffolds in medicinal chemistry often yields compounds of significant interest. The piperazin-2-one core, a versatile heterocycle, has been the foundation for numerous therapeutic agents due to its unique conformational properties and ability to engage in various biological interactions.[1][2] Similarly, the pyridine ring is a ubiquitous feature in a vast array of pharmaceuticals, contributing to target binding, solubility, and metabolic stability.[3][4] This guide provides a comprehensive technical overview of a molecule that marries these two important pharmacophores: 3-Pyridin-3-ylmethyl-piperazin-2-one. While specific literature on this exact molecule is sparse, this document will leverage established principles of organic synthesis, spectroscopic analysis, and the known pharmacology of related compounds to present a detailed profile for researchers, scientists, and drug development professionals.
Chemical Identity and Structural Elucidation
The fundamental architecture of 3-Pyridin-3-ylmethyl-piperazin-2-one combines a piperazin-2-one ring with a pyridin-3-ylmethyl substituent at the 3-position.
-
IUPAC Name: 3-(pyridin-3-ylmethyl)piperazin-2-one
-
Molecular Formula: C₁₀H₁₃N₃O
-
Molecular Weight: 191.23 g/mol
Structural Representation:
Caption: 2D structure of 3-(pyridin-3-ylmethyl)piperazin-2-one.
Proposed Synthetic Pathway
The synthesis of 3-substituted piperazin-2-ones can be achieved through various methodologies.[1][5][6][7] A plausible and efficient route for the synthesis of 3-Pyridin-3-ylmethyl-piperazin-2-one would involve the cyclization of a suitably substituted diamine with an alpha-haloacetyl species, or a related strategy. A robust approach would be the reaction of N-(2-aminoethyl)-3-(pyridin-3-yl)alaninamide, which can be synthesized from 3-(pyridin-3-yl)alanine.
Experimental Protocol: A Proposed Two-Step Synthesis
Step 1: Synthesis of N-(2-aminoethyl)-2-bromo-3-(pyridin-3-yl)propanamide
-
To a solution of 3-(pyridin-3-yl)alanine (1 equivalent) in a suitable solvent such as dichloromethane (DCM), add bromoacetyl bromide (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-3-(pyridin-3-yl)propanoyl bromide.
-
Dissolve the crude product in DCM and add it dropwise to a solution of ethylenediamine (2 equivalents) in DCM at 0 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude N-(2-aminoethyl)-2-bromo-3-(pyridin-3-yl)propanamide.
Step 2: Intramolecular Cyclization to 3-Pyridin-3-ylmethyl-piperazin-2-one
-
Dissolve the crude product from Step 1 in a polar aprotic solvent like dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) (2.5 equivalents).
-
Heat the reaction mixture to 80-100 °C and stir for 8-12 hours.
-
Monitor the cyclization by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable solvent like ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-Pyridin-3-ylmethyl-piperazin-2-one.
Caption: Proposed two-step synthetic workflow.
Predicted Spectroscopic and Physicochemical Properties
While experimental data for the title compound is not available, its spectroscopic and physicochemical properties can be reliably predicted based on its constituent functional groups.
Spectroscopic Data
| Technique | Predicted Chemical Shifts / Frequencies | Rationale |
| ¹H NMR | δ 8.5-8.6 (m, 2H, Py-H), δ 7.6-7.7 (m, 1H, Py-H), δ 7.2-7.3 (m, 1H, Py-H), δ 6.5-7.0 (br s, 1H, NH), δ 3.5-3.6 (m, 1H, CH), δ 3.2-3.4 (m, 2H, CH₂), δ 2.8-3.1 (m, 4H, CH₂, CH₂) | Protons on the pyridine ring will appear in the aromatic region. The piperazinone ring protons and the methylene bridge protons will be in the aliphatic region. The amide NH proton will be a broad singlet. |
| ¹³C NMR | δ 170-175 (C=O), δ 148-150 (Py-C), δ 135-140 (Py-C), δ 123-125 (Py-C), δ 55-60 (CH), δ 40-50 (CH₂), δ 35-40 (CH₂) | The carbonyl carbon will be the most downfield signal. Pyridine carbons will be in the aromatic region, and the aliphatic carbons of the piperazinone and methylene bridge will be upfield. |
| IR (cm⁻¹) | 3300-3400 (N-H stretch), 3000-3100 (Aromatic C-H stretch), 2850-2950 (Aliphatic C-H stretch), 1650-1680 (Amide C=O stretch), 1580-1600 (C=C and C=N stretch) | Characteristic stretching frequencies for the amide, amine, aromatic, and aliphatic C-H bonds are expected. |
| Mass Spec (EI) | m/z 191 (M⁺), 107, 92 | The molecular ion peak is expected at 191. Common fragmentation patterns would involve cleavage of the pyridin-3-ylmethyl group and fragmentation of the piperazinone ring. |
Physicochemical Properties
| Property | Predicted Value |
| LogP | -0.5 to 0.5 |
| pKa | 5.0-6.0 (pyridine N), 8.0-9.0 (piperazine N) |
| Solubility | Soluble in polar organic solvents and aqueous acids. |
Potential Biological and Pharmacological Relevance
The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, frequently found in drugs targeting the central nervous system (CNS).[8][9][10][11] Piperazine derivatives are known to interact with a variety of neurotransmitter receptors, including serotonergic and dopaminergic receptors.[8] Furthermore, piperazinone-containing compounds have demonstrated potential as cytotoxic agents in cancer research.[12][13]
The inclusion of the pyridin-3-yl group, a bioisostere of a phenyl ring, can modulate the pharmacokinetic and pharmacodynamic properties of the molecule. Pyridine-containing compounds have shown a wide range of biological activities, including antibacterial and anticancer effects.[3][4]
Given this background, 3-Pyridin-3-ylmethyl-piperazin-2-one is a promising candidate for investigation in several therapeutic areas:
-
Neuropharmacology: The compound could be screened for activity at various CNS receptors, with potential applications as an antidepressant, anxiolytic, or antipsychotic agent.
-
Oncology: It could be evaluated for cytotoxic activity against various cancer cell lines.
-
Antibacterial Research: The compound could be tested for its ability to inhibit the growth of various bacterial strains.
Hypothetical Mechanism of Action: Interaction with a G-Protein Coupled Receptor (GPCR)
A plausible mechanism of action for a compound like 3-Pyridin-3-ylmethyl-piperazin-2-one in the CNS could involve its binding to a GPCR, such as a serotonin or dopamine receptor. This interaction could trigger a downstream signaling cascade, leading to a physiological response.
Caption: Hypothetical GPCR signaling pathway.
Future Research Directions
This technical guide provides a foundational understanding of 3-Pyridin-3-ylmethyl-piperazin-2-one based on established chemical principles and data from related compounds. To fully elucidate the properties and potential of this molecule, the following future research is recommended:
-
Chemical Synthesis and Characterization: The proposed synthetic route should be carried out to obtain the pure compound. Full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, HRMS) should be performed to confirm its structure.
-
In Vitro Biological Screening: The compound should be screened against a panel of relevant biological targets, including CNS receptors, various cancer cell lines, and bacterial strains.
-
Structure-Activity Relationship (SAR) Studies: If promising activity is identified, a library of analogs should be synthesized to explore the SAR and optimize the lead compound.
-
In Vivo Studies: Promising candidates from in vitro studies should be evaluated in animal models to assess their efficacy, pharmacokinetics, and safety.
-
Mechanism of Action Studies: Detailed experiments should be conducted to determine the precise molecular mechanism by which the compound exerts its biological effects.
References
-
Facile access to C-substituted piperazin-2-ones and mianserin derivative enabled by chemoselective carbene insertion and cyclization cascade. Chemical Communications (RSC Publishing). Available at: [Link]
- US Patent 4,240,961A. Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.
-
Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Caltech. Available at: [Link]
-
Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. ResearchGate. Available at: [Link]
- Simmler, L. D., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology.
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available at: [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Available at: [Link]
-
Piperazine. Wikipedia. Available at: [Link]
-
The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. Bentham Science. Available at: [Link]
-
(3R)-3-methylpiperazin-2-one. PubChem. Available at: [Link]
- Zhang, X., et al. (2010). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Journal of the Chemical Society of Pakistan.
- Vasconcellos, F. A., et al. (2014). Synthesis and antioxidant activity of 3-(Pyridin-2-ylmethyl)-1,3-thiazinan(thiazolidin)-4-ones. Journal of Biochemical and Molecular Toxicology.
-
Synthesis of Piperazin-2-ones. Thieme Chemistry. Available at: [Link]
-
Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Thieme Chemistry. Available at: [Link]
-
Exploring the Phe-Gly Dipeptide-Derived Piperazinone Scaffold in the Search for Antagonists of the Thrombin Receptor PAR1. PMC. Available at: [Link]
- Jin, L., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)
-
Mass spectrometric studies on pyridine-piperazine-containing ligands and their complexes with transition metals formed in solution. PubMed. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. PubMed. Available at: [Link]
-
Solid phase organic synthesis of piperazinone containing enkephalin mimetics: a readily derivatized, traceless scaffold. PubMed. Available at: [Link]
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PMC. Available at: [Link]
-
Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. MDPI. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. PMC. Available at: [Link]
-
Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. PMC. Available at: [Link]
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Technical Guide: The 3-Substituted Piperazin-2-one Scaffold
Content Type: In-depth Technical Reference Audience: Medicinal Chemists, Structural Biologists, and Process Scientists
Executive Summary: A Privileged Peptidomimetic
The 3-substituted piperazin-2-one scaffold represents a cornerstone in modern medicinal chemistry, functioning as a conformationally constrained surrogate for dipeptide sequences (specifically the Xaa-Gly or Gly-Xaa motif). Unlike the fully saturated piperazine ring, the introduction of the C2-carbonyl group creates a lactam functionality, imparting unique electronic properties, reducing basicity, and introducing planar constraints that mimic the peptide bond geometry.
This guide dissects the scaffold's utility, detailing its structural dynamics, a validated enantioselective synthesis protocol, and its application in optimizing ADME profiles for drug candidates.
Structural & Conformational Dynamics
Understanding the 3D architecture of the piperazin-2-one ring is critical for rational drug design. Unlike the flexible chair-chair interconversion of cyclohexane or piperazine, the piperazin-2-one ring is semi-rigid due to the amide bond.
The "Flattened" Chair
The amide bond (N1–C2=O) possesses significant double-bond character due to resonance. This forces the atoms C6–N1–C2–C3 to lie in a distinct plane, distorting the classic chair conformation into a "flattened" or "sofa" geometry.
-
Constraint: The
hybridization at N1 and C2 removes torsional freedom. -
Vector Positioning: Substituents at the C3 position (derived from the
-carbon of the starting amino acid) are projected in a defined vector. In the preferred conformer, the C3-substituent typically adopts a pseudo-equatorial orientation to minimize 1,3-allylic strain ( ) with the N1 substituent or the carbonyl oxygen. -
Chirality: The C3 stereocenter is configurationally stable, unlike the easily epimerizable
-position of linear peptides, provided the N4 amine is not harshly alkylated under basic conditions.
Graphviz Visualization: Conformational Logic
The following diagram illustrates the structural hierarchy and forces governing the scaffold's stability.[1]
Figure 1: Structural dissection of the piperazin-2-one ring, highlighting the planar amide constraint and the preferred orientation of the C3-substituent.
Validated Synthetic Protocol: The "Chiral Pool" Route
While various methods exist (e.g., Ugi multicomponent reactions), the most robust route for generating enantiomerically pure 3-substituted analogs is the Reductive Amination–Cyclization sequence starting from amino acid methyl esters. This method preserves the chiral integrity of the starting material.
Experimental Workflow
Objective: Synthesis of (S)-3-benzylpiperazin-2-one (Phe-Gly mimetic). Starting Materials: L-Phenylalanine methyl ester hydrochloride, N-Boc-2-aminoacetaldehyde (or N-Boc-glycinal).
Step-by-Step Methodology:
-
Free Base Formation:
-
Suspend L-Phenylalanine methyl ester HCl (10 mmol) in DCM (50 mL).
-
Add saturated aqueous NaHCO₃ (50 mL) and stir vigorously for 15 min.
-
Separate organic layer, dry over Na₂SO₄, and concentrate to yield the free amine.
-
-
Reductive Amination (The Key Step):
-
Dissolve the free amine (10 mmol) and N-Boc-2-aminoacetaldehyde (10 mmol) in anhydrous 1,2-dichloroethane (DCE) or MeOH.
-
Critical Insight: Add catalytic acetic acid (1-2 drops) to activate the imine formation. Stir for 30 min at room temperature.
-
Cool to 0°C. Add NaBH(OAc)₃ (15 mmol) portion-wise.
-
Causality: NaBH(OAc)₃ is used over NaBH₄ because it is milder and selectively reduces the imine without touching the ester or amide functionalities.
-
Stir overnight at room temperature. Quench with saturated NaHCO₃. Extract with DCM.
-
-
Deprotection & Cyclization (One-Pot):
-
Dissolve the crude intermediate (N-Boc-diamine ester) in DCM (20 mL).
-
Add TFA (5 mL) to remove the Boc group. Stir for 2 hours.
-
Concentrate to remove excess TFA.
-
Cyclization: Redissolve the residue in MeOH (50 mL). Add Et₃N (30 mmol) to neutralize the ammonium salt and promote nucleophilic attack of the primary amine onto the methyl ester.
-
Reflux for 4–12 hours. The formation of the stable 6-membered lactam drives the reaction to completion.
-
-
Purification:
-
Concentrate solvent.[2] Purify via flash column chromatography (EtOAc/MeOH gradient).
-
Synthesis Logic Diagram
Figure 2: The "Chiral Pool" synthesis route. This pathway minimizes racemization by avoiding activation of the chiral alpha-carbon.
Medicinal Chemistry Profiling
The piperazin-2-one scaffold offers distinct advantages over peptides and simple piperazines.
Physicochemical Properties Comparison
The table below contrasts the scaffold with its structural relatives.
| Property | Piperazine | Piperazin-2-one | 2,5-Diketopiperazine |
| Basicity (pKa) | ~9.8 (N1), ~5.4 (N4) | ~8.5 (N4) , Neutral (N1) | Neutral (Both N) |
| H-Bond Donors | 2 (NH) | 2 (Amide NH + Amine NH) | 2 (Amide NH) |
| H-Bond Acceptors | 2 (N) | 2 (N + C=O) | 4 (2x C=O) |
| LogP (Lipophilicity) | Low (Hydrophilic) | Moderate | Low to Moderate |
| Metabolic Stability | Moderate (N-oxidation) | High (Lactam stable) | Very High |
| Peptidomimetic? | No | Yes (Dipeptide) | Yes (Constrained) |
ADME & Design Insights
-
Solubility: The N4-amine remains basic (pKa ~8.5), allowing for salt formation (e.g., HCl, mesylate), which significantly enhances aqueous solubility compared to fully neutral lactams.
-
Permeability: The loss of one basic center (relative to piperazine) reduces the desolvation penalty, often improving passive membrane permeability.
-
Metabolic Soft Spots: The C3 position is generally stable. However, the unsubstituted C5/C6 positions can be sites of CYP450-mediated oxidation. Blocking these sites (e.g., with gem-dimethyl groups) can extend half-life.
References
-
Chamakuri, S., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. Link
-
BenchChem Technical Division. (2025). (S)-3-Methylpiperazin-2-one Product Monograph. BenchChem. Link
-
Teixidó, M., et al. (2007). Solid-Phase Synthesis of Piperazin-2-one Peptidomimetics. Journal of Combinatorial Chemistry. Link
-
Romanelli, M.N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. Link
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Engineering Pyridine-Substituted Piperazinone Derivatives: A Technical Guide to Synthesis, Mechanistic Action, and Drug Development
Executive Summary
The integration of pyridine and piperazinone scaffolds represents a sophisticated approach in modern medicinal chemistry. Pyridine, a ubiquitous electron-deficient heterocycle, offers excellent hydrogen-bonding capabilities and metabolic stability. Piperazinone, a conformationally restricted analog of piperazine, introduces a carbonyl group that acts as an additional hydrogen bond acceptor while modulating the basicity of the adjacent nitrogen. This whitepaper provides an in-depth technical analysis of pyridine-substituted piperazinone derivatives, exploring their bioisosteric rationale, mechanistic pathways, and self-validating synthetic protocols.
Pharmacological Rationale: The Pyridine-Piperazinone Pharmacophore
The coupling of pharmacologically privileged scaffolds is a proven strategy for generating hybrid molecules with amplified biological activity[1]. The pyridine-piperazinone axis has demonstrated profound efficacy across multiple therapeutic domains:
-
Oncology (Farnesyltransferase Inhibition): Bioisosteric replacement of the imidazole ring in traditional Farnesyltransferase Inhibitors (FTIs) with pyridine or piperazinone derivatives significantly alters the pharmacokinetic profile. While imidazole substitution with pyridine can sometimes decrease direct FTase inhibitory activity, it paradoxically enhances overall cytotoxicity against cancer cells. This suggests the activation of secondary apoptotic mechanisms independent of Ras mutation status[2].
-
Coagulation (Factor Xa Inhibition): 1-arylsulfonyl-3-piperazinone derivatives incorporating a 4-(piperidino)pyridine group exhibit potent and highly selective inhibition of Factor Xa (
), outperforming their affinity for related proteases like thrombin and trypsin[3]. -
Antimicrobial (Urease Inhibition): Pyridylpiperazine hybrids have emerged as potent urease inhibitors, essential for treating pathogen-induced gastric infections, demonstrating
values significantly lower than standard reference drugs like thiourea[1].
Mechanistic Pathways & Target Engagement
The biological efficacy of these derivatives is heavily dependent on their ability to disrupt specific signaling or enzymatic cascades. In oncology, the primary target is often the Ras-Farnesyltransferase pathway. Farnesyltransferase (FTase) catalyzes the addition of a farnesyl isoprenoid to the C-terminus of Ras proteins, a modification critical for Ras membrane localization and subsequent downstream signaling.
Ras-Farnesyltransferase signaling pathway and inhibition by piperazinone derivatives.
By blocking FTase, pyridine-piperazinone derivatives prevent the membrane anchoring of Ras, thereby arresting the malignant proliferation cascade[2].
Synthetic Methodologies: Self-Validating Protocols
To ensure scientific integrity, the synthesis and evaluation of these compounds must follow self-validating systems—where each phase contains internal controls to verify causality and structural fidelity before progression.
Self-validating experimental workflow for the synthesis and screening of piperazinones.
Protocol 1: Cascade Double Nucleophilic Substitution for Piperazinones
This protocol leverages a palladium-catalyzed cascade reaction to construct the piperazinone core. The causality behind using a cascade process is to maximize atom economy and allow the formation of three bonds in a single pot, making it highly suitable for combinatorial synthesis[4].
Step-by-Step Methodology:
-
Reagent Preparation: In an inert atmosphere (Argon), combine chloroallenyl amide (0.1 mmol), primary amine (0.3 mmol), and aryl iodide (0.12 mmol) in anhydrous acetonitrile. Causality: Anhydrous conditions prevent the premature hydrolysis of the chloroallenyl amide.
-
Catalyst Activation: Add
(0.01 mmol), (0.22 mmol), and (0.3 mmol). Causality: The silver salt acts as a halide scavenger, driving the formation of the reactive -allyl palladium intermediate, while the base neutralizes generated acids. -
Thermal Reaction: Heat the mixture to 85–90 °C for 16 hours.
-
Self-Validation Checkpoint 1 (Reaction Completion): Monitor via Thin-Layer Chromatography (TLC). The disappearance of the aryl iodide spot validates the complete consumption of the limiting reagent.
-
Purification & Validation: Filter the mixture through Celite, concentrate under reduced pressure, and purify via silica gel column chromatography.
-
Self-Validation Checkpoint 2 (Structural Integrity): Confirm the product using
NMR and NMR (using pyridine as an internal standard) to verify the presence of the characteristic piperazinone methylene protons and carbonyl carbon[4].
Protocol 2: SNAr Synthesis of Pyridylpiperazines
Nucleophilic Aromatic Substitution (
Step-by-Step Methodology:
-
Electrophile Selection: Utilize a pyridine derivative with an electron-withdrawing group (e.g., 2-chloro-3-nitropyridine). Causality: The nitro group at the 3-position withdraws electron density from the 2-position, creating a highly electrophilic center that facilitates nucleophilic attack by the piperazine nitrogen[1].
-
Nucleophilic Attack: Reflux the substituted pyridine with excess piperazine in acetonitrile for 12 hours.
-
Self-Validation Checkpoint 1 (Acid Scavenging): If coupling with a secondary amide later, introduce potassium carbonate (
). The effervescence of serves as a visual validation that the base is actively neutralizing the byproduct, preventing the protonation of the nucleophile. -
Isolation: Extract with dichloromethane, wash with brine, and dry over anhydrous
. Evaporate to yield the pyridylpiperazine intermediate[2].
Quantitative Structure-Activity Relationship (QSAR) Data
The biological validation of these synthesized derivatives requires rigorous benchmarking against established clinical standards. The table below summarizes the quantitative data derived from recent literature, highlighting the diverse target affinity of the pyridine-piperazinone and related scaffolds.
| Compound Designation | Structural Modification | Primary Target / Cell Line | Efficacy ( | Reference |
| Compound 5b | Pyridylpiperazine Hybrid | Urease Enzyme | [1] | |
| Compound 7e | Pyridylpiperazine Hybrid | Urease Enzyme | [1] | |
| M55113 (30a) | 1-arylsulfonyl-3-piperazinone with 4-(piperidino)pyridine | Factor Xa (Coagulation) | [3] | |
| Compound 7g | Piperazinone with Guanidine Bioisostere | HT-29 (Colon Cancer) | Superior to Doxorubicin | [2] |
Data Interpretation: The introduction of the 4-(piperidino)pyridine group in M55113 results in nanomolar affinity for Factor Xa, driven by the basic pyridine nitrogen interacting with the S4 pocket of the enzyme[3]. Similarly, the piperazinone derivative 7g demonstrated higher cytotoxicity than the standard chemotherapeutic doxorubicin, validating the hypothesis that bioisosteric rearrangement around the piperazinone core can unlock potent anticancer mechanisms beyond standard FTase inhibition[2].
Conclusion
The pyridine-substituted piperazinone scaffold is a highly versatile pharmacophore. By employing logical, self-validating synthetic protocols such as cascade double nucleophilic substitution and
References
-
Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Advanced Pharmaceutical Bulletin / PubMed Central (PMC).[Link]
-
Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry / PubMed Central (PMC).[Link]
-
Synthesis and evaluation of 1-arylsulfonyl-3-piperazinone derivatives as factor Xa inhibitor. Bioorganic & Medicinal Chemistry / PubMed.[Link]
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- 3. Synthesis and evaluation of 1-arylsulfonyl-3-piperazinone derivatives as factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
3-Pyridin-3-ylmethyl-piperazin-2-one CAS number search
An In-Depth Technical Guide to 3-Pyridin-3-ylmethyl-piperazin-2-one
PART 1: EXECUTIVE SUMMARY & CHEMICAL IDENTITY
3-Pyridin-3-ylmethyl-piperazin-2-one is a privileged heterocyclic scaffold belonging to the class of 3-substituted piperazin-2-ones. Structurally, it consists of a six-membered lactam (piperazin-2-one) ring substituted at the C3 position with a (pyridin-3-yl)methyl moiety. This specific architecture serves as a constrained peptidomimetic, often functioning as a bioisostere for phenylalanine or histidine residues in structure-based drug design.
Unlike its N-substituted isomers (e.g., 1-pyridin-3-ylmethyl-piperazin-2-one), the C3-substituted variant introduces chirality and defined spatial orientation of the pyridine ring, making it critical for targeting specific binding pockets in kinases (e.g., PARP, VEGFR) and GPCRs.
Chemical Identity Table
| Property | Specification |
| Chemical Name | 3-(Pyridin-3-ylmethyl)piperazin-2-one |
| Stereoisomer (S) | (S)-3-(Pyridin-3-ylmethyl)piperazin-2-one |
| CAS Number (S-isomer) | 1240586-39-3 |
| CAS Number (Racemic) | Not widely indexed; often synthesized de novo |
| Molecular Formula | C₁₀H₁₃N₃O |
| Molecular Weight | 191.23 g/mol |
| IUPAC Name | 3-(pyridin-3-ylmethyl)piperazin-2-one |
| SMILES | O=C1NCCNC1Cc2cccnc2 |
| Key Functional Groups | Lactam (Amide), Secondary Amine, Pyridine (Basic Nitrogen) |
PART 2: TECHNICAL DEEP DIVE & APPLICATIONS
Structural Significance in Drug Design
The 3-substituted piperazin-2-one core acts as a "conformationally constrained" amino acid surrogate.
-
Peptidomimesis: The lactam ring restricts the rotation of the backbone, mimicking the
-turn secondary structure of peptides. -
Pharmacophore Positioning: The C3-substitution vectors the pyridine ring (a common H-bond acceptor and
-stacking element) into a precise region of the active site, distinct from the flexible N-alkylated analogs. -
Solubility & Basicity: The pyridine nitrogen (
) and the secondary piperazine amine ( ) modulate the physicochemical profile, enhancing aqueous solubility compared to carbocyclic analogs.
Therapeutic Context
-
PARP Inhibitors: Analogous scaffolds are found in Poly(ADP-ribose) polymerase inhibitors, where the lactam mimics the nicotinamide moiety of NAD+.
-
Factor Xa Inhibitors: The piperazinone ring serves as a neutral linker that orients the aromatic S1 and S4 binding elements.
-
GPCR Antagonists: Used in the design of antagonists for chemokine receptors (e.g., CCR5), utilizing the basic nitrogen for ionic interactions with aspartate/glutamate residues in the receptor transmembrane domain.
PART 3: EXPERIMENTAL PROTOCOLS (SYNTHESIS)
Directive: The synthesis of C3-substituted piperazin-2-ones is synthetically more demanding than N-substituted variants. The following protocol describes a robust route starting from the chiral amino acid, preserving stereochemistry where applicable.
Methodology: The "Amino Acid-Diamine" Cyclization Route
This protocol utilizes (S)-3-(3-Pyridyl)alanine as the chiral pool precursor.
Reagents Required:
-
(S)-3-(3-Pyridyl)alanine methyl ester dihydrochloride
-
Chloroacetyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Ethylenediamine (excess) or Ammonia/Methanol
-
Solvents: Dichloromethane (DCM), Methanol (MeOH)
Step-by-Step Workflow
Step 1: N-Acylation (Formation of the Linear Precursor)
-
Suspend (S)-3-(3-Pyridyl)alanine methyl ester (1.0 eq) in anhydrous DCM under nitrogen atmosphere.
-
Cool to 0°C and add TEA (3.0 eq) to liberate the free base.
-
Dropwise add Chloroacetyl chloride (1.1 eq) over 30 minutes.
-
Stir at room temperature for 4 hours. Monitor by TLC/LCMS for the formation of Methyl 2-(2-chloroacetamido)-3-(pyridin-3-yl)propanoate.
-
Workup: Wash with sat. NaHCO₃, dry over Na₂SO₄, and concentrate.
Step 2: Cyclization (Ring Closure) Note: Direct reaction with ammonia often yields the diketopiperazine (piperazine-2,5-dione). To obtain the piperazin-2-one (mono-keto), a selective reduction or a diamine-based route is preferred. However, a common alternative for the mono-keto scaffold is the Reductive Alkylation-Cyclization strategy.
Alternative Robust Protocol (Reductive Amination Strategy)
-
Precursor: Start with N-Boc-(S)-3-(3-Pyridyl)alaninal (Aldehyde form).
-
Reductive Amination: React the aldehyde with Glycine methyl ester in the presence of NaBH(OAc)₃ in DCE.
-
Result: Methyl 2-((2-((tert-butoxycarbonyl)amino)-3-(pyridin-3-yl)propyl)amino)acetate.
-
-
Deprotection & Cyclization:
-
Treat with TFA/DCM (1:1) to remove the Boc group.[1]
-
Neutralize with TEA and heat in refluxing MeOH or Toluene. The free amine attacks the ester carbonyl to close the piperazin-2-one ring.
-
PART 4: VISUALIZATION (Graphviz)
Figure 1: Retrosynthetic Analysis & Workflow
This diagram illustrates the logical disconnection of the target molecule and the forward synthesis decision tree.
Caption: Figure 1. Retrosynthetic logic and forward synthesis pathway for the C3-substituted piperazin-2-one scaffold via reductive amination.
Figure 2: Pharmacophore Interaction Map
Visualizing how this molecule interacts within a theoretical binding pocket.
Caption: Figure 2. Pharmacophore mapping demonstrating potential binding modes of the scaffold in a protein active site.
PART 5: REFERENCES
-
Chamakuri, S., et al. (2022).[2] "A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines." Molecules, 27(11), 3419.[3] Retrieved from [Link]
-
Young, D. W., et al. (2018).[3] "Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production." Journal of Organic Chemistry, 83(19), 11777-11793.[4] Retrieved from [Link]
-
PubChem. Compound Summary: Piperazin-2-one Derivatives. Retrieved from [Link]
Sources
- 1. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2" by Srinivas Chamakuri, Sunny Ann Tang et al. [digitalcommons.library.tmc.edu]
- 3. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Novel Heterocyclic Building Blocks for Medicinal Chemistry
Introduction: The Central Role of Heterocycles in Modern Drug Discovery
Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their ring, are a cornerstone of modern medicinal chemistry.[1][2][3] Their prevalence is remarkable, with over 85% of all biologically active chemical entities containing a heterocyclic ring.[4] This dominance is not coincidental; the incorporation of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties that are critical for biological activity.[2] These properties include the modulation of lipophilicity, polarity, hydrogen bonding capacity, and metabolic stability, all of which are essential for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME/Tox) profiles of drug candidates.[4]
The structural diversity of heterocyclic scaffolds is immense, ranging from simple five- and six-membered rings to complex fused and polycyclic systems.[2] This versatility allows medicinal chemists to fine-tune the three-dimensional structure of a molecule, enhancing its binding affinity and selectivity for a specific biological target.[2][5] Consequently, heterocyclic moieties are found in a vast array of approved drugs across numerous therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1][6]
Recent advancements in synthetic methodologies have further fueled the exploration of novel heterocyclic building blocks.[7] Techniques such as C-H activation, photoredox chemistry, and multi-component reactions are enabling the rapid and efficient synthesis of previously inaccessible and structurally diverse heterocyclic compounds.[7][8] This guide will delve into the core principles of utilizing these novel building blocks in medicinal chemistry, providing researchers, scientists, and drug development professionals with a comprehensive overview of their design, synthesis, and application.
Part 1: The Strategic Value of Novel Heterocyclic Scaffolds
The introduction of novel heterocyclic building blocks into a drug discovery program offers several strategic advantages. These scaffolds can serve as "privileged structures," frameworks that are capable of binding to multiple biological targets with high affinity. This section will explore the key principles that underpin the strategic selection and design of these vital molecular components.
Bioisosterism: A Powerful Tool for Lead Optimization
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a fundamental strategy in medicinal chemistry.[9][10] Heterocyclic rings are frequently employed as bioisosteres for other functional groups or even other aromatic or heterocyclic rings.[11] This approach can be used to:
-
Enhance Potency and Selectivity: Subtle changes in the electronic distribution and hydrogen bonding capabilities of a heterocyclic ring can significantly impact its interaction with a biological target.[11] Replacing a phenyl ring with a pyridine or pyrimidine ring, for instance, can introduce hydrogen bond acceptors and alter the molecule's electrostatic potential, leading to improved binding.
-
Modulate Physicochemical Properties: The choice of a heterocyclic ring can have a profound effect on a molecule's solubility, lipophilicity, and metabolic stability.[4] For example, introducing nitrogen atoms can increase polarity and aqueous solubility, while also providing sites for metabolism.
-
Overcome Formulation and Toxicity Issues: Bioisosteric replacement can be used to address liabilities in a lead compound. Replacing a toxic or metabolically unstable functional group with a suitable heterocyclic ring can lead to a safer and more effective drug candidate.[12]
| Functional Group | Common Heterocyclic Bioisosteres | Rationale for Replacement |
| Carboxylic Acid | Tetrazole, Hydroxamic Acid, Acylsulfonamide | Improve oral bioavailability, reduce acidity.[11] |
| Amide | 1,2,4-Triazole, 1,3,4-Oxadiazole, Imidazole | Enhance metabolic stability, mimic hydrogen bonding.[9] |
| Phenyl Ring | Pyridine, Pyrimidine, Thiophene | Modulate electronics, introduce H-bond acceptors, alter metabolism.[13] |
| Thioether | Furan, Thiophene | Improve metabolic stability, alter lipophilicity. |
Accessing Three-Dimensional Chemical Space
Historically, many drug discovery efforts have focused on relatively flat, aromatic molecules. However, there is a growing recognition of the importance of three-dimensional (3D) molecular shape for achieving high potency and selectivity. Non-aromatic heterocycles, such as piperidine, piperazine, and morpholine, are excellent building blocks for introducing 3D complexity into drug candidates.[2] This can lead to:
-
Improved Target Engagement: The conformational flexibility of saturated and partially saturated heterocycles allows them to adopt optimal geometries for binding to the complex surfaces of protein targets.[2]
-
Enhanced Physicochemical Properties: The introduction of sp3-rich centers generally leads to increased solubility and improved metabolic stability compared to their planar aromatic counterparts.[2]
-
Novel Intellectual Property: Exploring novel 3D heterocyclic scaffolds can open up new areas of chemical space, providing opportunities for securing intellectual property.
Part 2: Innovative Synthetic Methodologies for Novel Heterocycles
The ability to efficiently synthesize a wide variety of functionalized heterocyclic compounds is critical for modern drug discovery.[7] Recent years have seen a surge in the development of innovative synthetic methods that are transforming the way medicinal chemists approach the construction of these vital building blocks.
C-H Activation: A Paradigm Shift in Heterocycle Functionalization
Traditional methods for functionalizing heterocycles often rely on pre-functionalized starting materials. C-H activation, the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, offers a more atom-economical and efficient alternative.[7][8] This powerful technology allows for the late-stage functionalization of complex molecules, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Photoredox Catalysis: Harnessing the Power of Light
Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling a wide range of chemical transformations under mild reaction conditions.[7][8] This technology has proven to be particularly valuable for the synthesis of novel heterocyclic compounds, allowing for the formation of challenging bonds that are not easily accessible through traditional thermal methods.
Multi-Component Reactions: A Strategy for Complexity Generation
Multi-component reactions (MCRs) involve the combination of three or more starting materials in a single synthetic operation to form a complex product.[3] MCRs are highly convergent and atom-economical, making them an attractive strategy for the rapid synthesis of diverse libraries of heterocyclic compounds.
Experimental Protocol: One-Pot Synthesis of Functionalized Pyrazoles via a [3+2] Cycloaddition
This protocol describes a general procedure for the synthesis of 3-(furan-2-yl)pyrazoles, a class of heterocycles with known pharmacological activities, using a [3+2] cycloaddition reaction.[14]
Materials:
-
2-Ethynylfuran
-
Substituted aldoxime
-
Triethylamine (Et3N)
-
N-Chlorosuccinimide (NCS) or Sodium hypochlorite (NaOCl) solution
-
Appropriate organic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Water
-
Brine (saturated aqueous NaCl solution)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted aldoxime (1.1 equivalents) and 2-ethynylfuran (1.0 equivalent) in the chosen organic solvent.[14]
-
Add triethylamine (1.2 equivalents) to the solution.[14]
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of NCS in the organic solvent or an aqueous solution of sodium hypochlorite dropwise with vigorous stirring.[14]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.[14]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with the organic solvent.[14]
-
Combine the organic layers and wash with water and then brine.[14]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-(furan-2-yl)pyrazole.
Part 3: Application of Novel Heterocyclic Building Blocks in Drug Discovery Case Studies
The true value of novel heterocyclic building blocks is demonstrated by their successful application in the development of new therapeutic agents. This section will highlight case studies of recently approved drugs that feature innovative heterocyclic cores.
Fused Heterocycles in Oncology: The Rise of Kinase Inhibitors
Many recently approved anticancer drugs are kinase inhibitors, and a significant number of these feature fused heterocyclic scaffolds.[13][15] These scaffolds can mimic the purine ring of ATP, the natural substrate for kinases, allowing them to bind to the enzyme's active site with high affinity. For example, Umbralisib, a pyrazolo[3,4-d]pyrimidine derivative, is a recently approved anticancer agent.[13]
Novel Spirocyclic and Bridged Heterocycles in Antiviral Therapy
The development of antiviral drugs has also benefited from the exploration of novel heterocyclic architectures. Lenacapavir, an anti-HIV agent, contains a unique and complex diazatricyclo[4.3.0.02,4]nona-1(6),8-diene derivative.[13] Cabotegravir, another anti-HIV drug, features a diazatricyclo[7.4.0.03,7]trideca-9,12-diene moiety.[13] These complex, three-dimensional structures are crucial for their mechanism of action.
Diagram: Generalized Kinase Inhibition by a Fused Heterocyclic Scaffold
Caption: Competitive binding of a fused heterocyclic inhibitor to the ATP binding pocket of a kinase.
Conclusion: The Future is Heterocyclic
Heterocyclic compounds will undoubtedly continue to be a dominant feature of the drug discovery landscape.[1][2] The ongoing development of innovative synthetic methodologies is providing medicinal chemists with an ever-expanding toolkit for the creation of novel and diverse heterocyclic building blocks.[7][8] The strategic application of these scaffolds, guided by the principles of bioisosterism and the pursuit of three-dimensional chemical space, will be crucial for the development of the next generation of safe and effective medicines. The synergy between synthetic innovation, computational drug design, and a deep understanding of biological systems will continue to unlock the immense potential of heterocyclic chemistry in addressing unmet medical needs.[16]
References
- Vertex AI Search. (2025, October 25). Role of Heterocycles in Drug Discovery: An Overview.
- World Journal of Advanced Research and Reviews. (2025, October 25). Role of Heterocycles in Drug Discovery: An Overview.
- MDPI. (2024, August 31). Recent Advances: Heterocycles in Drugs and Drug Discovery.
- ResearchGate. (2025, October 5). (PDF)
- PMC - NIH. Heterocycles in Medicinal Chemistry.
- Research and Reviews. (2024, March 29). Role of Heterocyclic Compounds in Drug Development: An Overview.
- Fiveable. (2025, August 15). Bioisosterism | Medicinal Chemistry Class Notes.
- Research & Reviews: Journal of Medicinal and Organic chemistry. (2023, September 28). Role ofHeterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development.
- RSC Publishing. Modern advances in heterocyclic chemistry in drug discovery.
- Benchchem. Synthesis of Novel Heterocyclic Scaffolds from 2-Ethynylfuran: Application Notes and Protocols for Drug Discovery.
- A mini review: recent developments of heterocyclic chemistry in some drug discovery scaffolds synthesis.
- Taylor & Francis. (2025, October 23). Full article: Key heterocyclic moieties for the next five years of drug discovery and development.
- DESIGN, SYNTHESIS, AND CHARACTERIZATION OF NOVEL HETEROCYCLIC SCAFFOLDS FOR DUAL BIOLOGICAL AND MATERIAL APPLIC
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24).
- PMC. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
- PubMed. (2026, January 7).
- PMC - NIH. (2026, February 14). Heterocycles in Medicinal Chemistry III.
- The Use of Bioisosterism in Drug Design and Molecular Modific
- PMC. FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect.
- MEDICINAL IMPORTANCE OF HETEROCYCLIC ORGANIC COMPOUNDS. (2025, December 23).
- ResearchGate. Selected examples of FDA approved drugs with a heterocyclic ring structure and their pharmacological activities.
- From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles. (2018, July 19).
- Der Pharma Chemica. (2025, October 28).
- AiFChem. (2025, September 24).
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- 1. Role of Heterocycles in Drug Discovery: An Overview [journalwjarr.com]
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- 5. rroij.com [rroij.com]
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- 7. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. A mini review: recent developments of heterocyclic chemistry in some drug discovery scaffolds synthesis [jmchemsci.com]
- 9. drughunter.com [drughunter.com]
- 10. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fiveable.me [fiveable.me]
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- 16. Heterocycles in Medicinal Chemistry III - PMC [pmc.ncbi.nlm.nih.gov]
(S)-3-Pyridin-3-ylmethyl-piperazin-2-one vs (R)-isomer
Chiral Scaffolds in Rational Drug Design: A Technical Guide to (S)- vs (R)-3-(Pyridin-3-ylmethyl)piperazin-2-one
In modern medicinal chemistry, the spatial arrangement of pharmacophores is as critical as their chemical identity. The piperazin-2-one scaffold serves as a highly effective, conformationally restricted peptidomimetic, frequently deployed to mimic the β-turn of endogenous peptides. When substituted at the 3-position with a pyridin-3-ylmethyl group, this scaffold becomes a versatile chiral building block. The pyridine ring provides a basic nitrogen capable of acting as a hydrogen bond acceptor and participating in
As a Senior Application Scientist, I have structured this guide to explore the comparative utility, physicochemical profiling, and stereocontrolled synthetic methodologies of the (S)- and (R)-isomers of 3-(pyridin-3-ylmethyl)piperazin-2-one.
Physicochemical Profiling & Isomeric Comparison
Before integrating these building blocks into a drug discovery pipeline, it is essential to establish their baseline physicochemical properties. Both isomers share identical scalar properties but differ critically in their three-dimensional topology, which dictates their interaction with chiral biological targets[1].
Table 1: Quantitative Physicochemical Data
| Property | (S)-Isomer | (R)-Isomer |
| CAS Number | 1240586-39-3[1] | 1240583-35-0[2] |
| Molecular Formula | C₁₀H₁₃N₃O | C₁₀H₁₃N₃O |
| Molecular Weight | 191.23 g/mol | 191.23 g/mol |
| Topological Polar Surface Area (TPSA) | 54 Ų | 54 Ų |
| Hydrogen Bond Donors / Acceptors | 2 / 3 | 2 / 3 |
| Rotatable Bonds | 2 | 2 |
| Stereocenter Configuration | (3S) | (3R) |
Stereocontrolled Synthetic Methodologies
To maintain high enantiomeric purity, the synthesis relies on the "chiral pool" approach, utilizing enantiopure 3-pyridylalanine derivatives.
The Causality of Reagent Selection
The primary risk in synthesizing α-chiral lactams is the loss of stereochemical integrity (racemization). Direct N-alkylation of chiral amino esters often requires strong bases (e.g., NaH, K₂CO₃) which can abstract the relatively acidic α-proton, leading to enolization. To prevent this, we utilize reductive amination . By employing N-Boc-2-aminoacetaldehyde with sodium triacetoxyborohydride (NaBH(OAc)₃), we utilize a mild hydride source that selectively reduces the transient iminium ion at pH ~5, leaving the α-stereocenter completely unperturbed.
Step-by-Step Protocol: Synthesis of the (S)-Isomer
(To synthesize the (R)-isomer, simply substitute L-3-pyridylalanine with D-3-pyridylalanine).
-
Esterification: Suspend (S)-2-amino-3-(pyridin-3-yl)propanoic acid (L-3-pyridylalanine) in anhydrous methanol at 0°C. Dropwise add 1.2 equivalents of thionyl chloride (SOCl₂). Reflux for 4 hours. Causality: Activation of the carboxylic acid is required for the subsequent lactamization, and the methyl ester is a stable, easily handled intermediate.
-
Reductive Amination: Dissolve the resulting methyl ester hydrochloride in dichloromethane (DCM). Add 1.0 eq of N-Boc-2-aminoacetaldehyde, followed by 1.5 eq of NaBH(OAc)₃ and a catalytic amount of acetic acid. Stir at room temperature for 12 hours.
-
Deprotection & Cyclization (Lactamization): Isolate the intermediate and treat with 20% trifluoroacetic acid (TFA) in DCM for 2 hours to remove the Boc protecting group. Concentrate under vacuum, redissolve in methanol, add triethylamine (TEA) until basic (pH > 8), and heat to 60°C for 6 hours. Causality: The free primary amine spontaneously attacks the methyl ester under basic, heated conditions, forming the thermodynamically stable 6-membered piperazin-2-one ring.
Divergent stereocontrolled synthetic workflow for (S)- and (R)-piperazin-2-one isomers.
Self-Validating Protocol: Enantiomeric Resolution (Chiral HPLC)
To ensure the synthetic protocol has not induced racemization, chiral High-Performance Liquid Chromatography (HPLC) is mandatory. This protocol is designed as a self-validating system .
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 μm).
-
Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v). Causality: Diethylamine (DEA) is critical; it suppresses peak tailing caused by secondary interactions between the basic pyridine/piperazine nitrogens and the acidic silanol groups on the stationary phase.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
The Self-Validation Step: Prior to analyzing the synthesized enantiomer, a deliberately racemized sample (or a 1:1 mixture of independently synthesized (S) and (R) isomers) must be injected. This establishes the baseline resolution factor (
Pharmacological Applications & Target Engagement
In the development of targeted therapies—such as cyclin-dependent kinase (CDK) inhibitors—piperazine and piperazin-2-one rings are frequently incorporated to enhance aqueous solubility and to act as vectors for solvent-exposed regions[3].
The stereocenter at the 3-position is not merely a structural variation; it acts as a critical three-dimensional vector. The (S)-configuration typically directs the pyridin-3-ylmethyl moiety into a favorable orientation for
Stereochemistry-dependent target engagement and pharmacological outcomes.
References
- Guidechem. "(S)-3-Pyridin-3-ylmethyl-piperazin-2-one CAS 1240586-39-3 WIKI". Guidechem.com.
- BidePharm. "(R)-3-(Pyridin-3-ylmethyl)piperazin-2-one CAS:1240583-35-0". Bidepharm.com.
- Novartis AG. "Pyrrolopyrimidine compounds and their uses" (US8415355B2).
Sources
Methodological & Application
Protocol for N-alkylation of piperazin-2-one scaffolds
Title: Advanced Methodologies for the Regioselective N-Alkylation of Piperazin-2-one Scaffolds
Executive Summary
Piperazin-2-ones are privileged pharmacophores ubiquitous in medicinal chemistry, frequently serving as peptidomimetics, kinase inhibitors, and constrained structural scaffolds in numerous FDA-approved therapeutics[1]. The functionalization of these scaffolds via N-alkylation is a critical pathway for tuning lipophilicity, target affinity, and pharmacokinetic profiles. However, the piperazin-2-one ring presents a distinct regioselectivity challenge: it contains both a highly nucleophilic secondary amine (N4) and an electronically deactivated lactam amide (N1). This application note delineates field-proven, self-validating protocols for the site-specific N-alkylation of piperazin-2-ones, bridging mechanistic theory with highly optimized experimental workflows.
Mechanistic Principles of Regioselectivity
The dichotomy in reactivity between the N1 and N4 positions dictates the strategic approach to alkylation:
-
N4 (Amine) Reactivity: The N4 nitrogen is sp³ hybridized, rendering its lone pair fully available for nucleophilic attack. It readily undergoes direct Sₙ2 alkylation with alkyl halides or reductive amination with aldehydes under mild basic or acidic conditions, respectively.
-
N1 (Amide) Reactivity: The N1 nitrogen is incorporated into a lactam ring. Its lone pair is delocalized into the adjacent carbonyl π-system via resonance, drastically reducing its nucleophilicity. Alkylation at N1 requires strong bases (e.g., NaH, KHMDS) to abstract the relatively acidic lactam proton (pKₐ ~15–17), generating a highly reactive ambient amidate anion. Consequently, to selectively alkylate N1, the inherently more reactive N4 position must be transiently masked using protecting groups such as tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz)[2].
Strategic Workflow for Site-Specific N-Alkylation
The following decision matrix and workflow dictate the correct reagent selection based on the target nitrogen atom.
Regioselective workflow for N1 and N4 alkylation of piperazin-2-one scaffolds.
Optimization of Reaction Parameters
Quantitative optimization of bases, solvents, and additives is essential for maximizing yield and preventing scaffold degradation. The table below summarizes the validated parameters for each transformation[3],[1].
| Target Site | Reagent/Electrophile | Base | Solvent | Additive | Temp | Expected Yield | Mechanistic Rationale |
| N4 (Amine) | Alkyl Bromide/Iodide | K₂CO₃ (2.0 eq) | MeCN | None | 60°C | 80–95% | Direct Sₙ2 attack by the nucleophilic sp³ amine. |
| N4 (Amine) | Alkyl Chloride | NaHCO₃ (2.0 eq) | MeOH / DMF | NaI (0.2 eq) | 80°C | 75–90% | Finkelstein halogen exchange accelerates Sₙ2 kinetics. |
| N4 (Amine) | Aldehyde / Ketone | NaBH(OAc)₃ | DCE | AcOH | 25°C | 70–85% | Reductive amination via iminium intermediate; prevents over-alkylation. |
| N1 (Amide) | Alkyl Halide | NaH (1.5 eq) | Anhydrous DMF | None | 0°C → 25°C | 60–80% | Strong base deprotonates lactam to amidate anion; requires N4-protection. |
Detailed Experimental Protocols
Protocol A: Regioselective N4-Alkylation via Halogen Exchange
Objective: Selective alkylation of the basic amine (N4) using a highly stable but less reactive alkyl chloride, utilizing an in situ Finkelstein reaction[1].
-
Free-basing and Activation: Dissolve the piperazin-2-one hydrochloride salt (1.0 eq) in anhydrous methanol (0.2 M concentration). Add NaHCO₃ (2.0 eq) to liberate the free base.
-
Causality: Neutralizing the hydrochloride salt is mandatory to restore the nucleophilicity of the N4 lone pair. Methanol is chosen to solubilize both the organic scaffold and the inorganic base[3].
-
-
Halogen Exchange: Add the alkyl chloride (1.0 eq) followed by catalytic sodium iodide (NaI, 0.2 eq).
-
Causality: Alkyl chlorides are notoriously sluggish in Sₙ2 reactions. NaI drives an in situ Finkelstein reaction, converting the alkyl chloride into a highly reactive alkyl iodide. This lowers the required activation energy and minimizes thermal degradation of the scaffold[1].
-
-
Alkylation: Heat the reaction mixture to 80°C for 6 hours under a nitrogen atmosphere.
-
Workup & Isolation: Cool to room temperature and filter the precipitated inorganic salts. Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate (EtOAc) and water. Extract the aqueous layer twice with EtOAc, dry the combined organic layers over anhydrous Na₂SO₄, and purify via flash column chromatography.
Self-Validation Checkpoint: The formation of the free base in Step 1 is validated by a shift in solubility; the initial suspension will clarify as the free base is generated. Upon addition of NaI, a transient color change (slight yellowing) confirms the active halogen exchange process.
Protocol B: Directed N1-Alkylation via Amide Deprotonation
Objective: Alkylation of the sterically hindered and electronically deactivated lactam nitrogen (N1) on an N4-protected scaffold.
-
Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, dissolve the N4-Boc-piperazin-2-one (1.0 eq) in anhydrous DMF (0.1 M concentration). Cool the solution to 0°C using an ice bath.
-
Causality: Anhydrous conditions are critical. Trace water will rapidly quench the strong base (NaH) required for the next step, halting the reaction.
-
-
Amidate Formation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in small portions. Stir at 0°C for 30 minutes.
-
Causality: The lactam N-H requires a strong base to form the nucleophilic amidate anion. Cooling to 0°C controls the exothermic deprotonation and prevents base-catalyzed degradation of the DMF solvent.
-
-
Electrophilic Addition: Add the desired alkyl halide (1.2 eq) dropwise. Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4–12 hours.
-
Quenching and Workup: Cool the mixture back to 0°C and quench carefully by the dropwise addition of saturated aqueous NH₄Cl.
-
Causality: NH₄Cl safely neutralizes unreacted NaH without causing the violent exothermic reaction associated with pure water.
-
-
Isolation: Extract the aqueous mixture with EtOAc (3x). Wash the combined organic layers extensively with brine (5x) to remove residual DMF. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes:EtOAc gradient).
Self-Validation Checkpoint: The deprotonation step is self-indicating. The evolution of hydrogen gas (visible bubbling) upon NaH addition serves as a direct visual confirmation of amidate formation. If bubbling does not occur, the DMF may be wet or the NaH has degraded to NaOH, necessitating immediate reagent replacement.
Analytical Characterization
To ensure the protocol operates as a self-validating system, TLC monitoring must be coupled with LC-MS and ¹H-NMR.
-
Regiochemical Assignment: In ¹H-NMR, N1-alkylation typically induces a distinct downfield shift of the adjacent C6 protons due to the proximity of the newly installed alkyl group and the anisotropic effect of the lactam carbonyl.
-
Mass Spectrometry: The N4-alkylated product will exhibit a distinct basic shift in retention time under low-pH reverse-phase LC-MS compared to the N1-alkylated product (which, if N4 is Boc-protected, remains highly lipophilic and neutral).
References
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI (Molecules). URL:[Link]
-
Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. NIH PubMed Central. URL:[Link]
Sources
Using 3-Pyridin-3-ylmethyl-piperazin-2-one in library synthesis
[label="Piperazin-2-one Core | Rigidified Peptidomimetic Vector", fillcolor="#42
Caption: Orthogonal functionalization workflow exploiting the intrinsic pKa differences of the scaffold.
Experimental Protocols (Self-Validating Systems)
The following protocols have been designed for parallel library synthesis. They incorporate in-process controls (IPC) to ensure high fidelity across the library matrix without the need for intermediate purification.
Protocol A: Regioselective N4-Acylation (First Dimension)
Objective : To functionalize the N4 position while leaving the N1 lactam intact. Causality & Logic : Dichloromethane (DCM) is chosen as a non-polar, aprotic solvent to minimize solvolysis of the acid chloride. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to scavenge the HCl byproduct without competing for the electrophile.
Step-by-Step Procedure :
-
Preparation : Dispense 3-Pyridin-3-ylmethyl-piperazin-2-one (0.1 mmol, 1.0 eq) into an 8 mL glass vial equipped with a magnetic stir bar.
-
Solvation : Add 2.0 mL of anhydrous DCM. Stir until complete dissolution.
-
Base Addition : Add DIPEA (0.25 mmol, 2.5 eq). Rationale: A slight excess ensures complete neutralization of the HCl generated, preventing protonation of the pyridine ring which could cause precipitation.
-
Electrophile Addition : Cool the vial to 0 °C. Slowly add the chosen acid chloride or sulfonyl chloride (0.11 mmol, 1.1 eq) dropwise. Rationale: Cooling controls the exothermic acylation, preventing potential ring-opening side reactions.
-
Reaction : Allow the mixture to warm to room temperature and stir for 2 hours.
-
Self-Validation (IPC) : Monitor via LC-MS. The N4-acylated product should appear as the dominant peak. The absence of a di-acylated mass confirms the orthogonality of the N1 lactam.
-
Workup : Quench with 1 mL of saturated aqueous NaHCO3. Extract the organic layer, dry over anhydrous Na2SO4, and evaporate under reduced pressure to yield the N4-substituted intermediate.
Protocol B: N1-Alkylation of the N4-Capped Intermediate (Second Dimension)
Objective : To introduce a second point of diversity at the sterically hindered, electronically deactivated N1 position. Causality & Logic : Because the N1 nitrogen is an amide, it requires a strong base (Sodium Hydride, NaH) to form the nucleophilic amidate anion. Anhydrous Dimethylformamide (DMF) is the optimal solvent as it strongly solvates the resulting sodium cation, maximizing the reactivity of the amidate.
Step-by-Step Procedure :
-
Preparation : Dissolve the N4-substituted intermediate (0.1 mmol, 1.0 eq) from Protocol A in 1.5 mL of anhydrous DMF in a dry vial under an inert nitrogen atmosphere.
-
Deprotonation : Cool to 0 °C. Add NaH (60% dispersion in mineral oil, 0.12 mmol, 1.2 eq) in one portion. Rationale: Hydrogen gas evolution serves as a visual confirmation of the deprotonation event. The nitrogen atmosphere prevents moisture from quenching the NaH.
-
Activation : Stir at 0 °C for 30 minutes to ensure complete formation of the amidate anion.
-
Alkylation : Add the alkyl halide (R-X, 0.12 mmol, 1.2 eq) dropwise.
-
Reaction : Heat the mixture to 60 °C for 4-6 hours. Rationale: The N1 position is sterically hindered by the adjacent carbonyl and the C3-pyridinylmethyl group; elevated temperature provides the necessary activation energy for the SN2 displacement.
-
Self-Validation (IPC) : Monitor via TLC (Ethyl Acetate:Hexane 1:1). The disappearance of the intermediate and the appearance of a higher Rf spot indicates successful alkylation (due to the loss of the polar N-H bond).
-
Workup : Carefully quench with 0.5 mL of cold water to destroy unreacted NaH. Dilute with 5 mL of Ethyl Acetate, wash with 5% aqueous LiCl (3 x 2 mL) to remove DMF, dry over Na2SO4, and concentrate.
Caption: Pharmacophore mapping of the fully functionalized piperazin-2-one scaffold for target engagement.
Conclusion
The 3-Pyridin-3-ylmethyl-piperazin-2-one scaffold represents a highly programmable vector for drug discovery. By understanding and exploiting the inherent pKa differences between its two nitrogen atoms, chemists can execute a robust, protecting-group-free orthogonal functionalization strategy. This approach rapidly generates high-quality, sp3-rich combinatorial libraries with built-in pharmacophoric relevance for a multitude of therapeutic targets.
References
-
Synthesis of Piperazin-2-ones | Thieme Chemistry | 1
-
Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution | ResearchGate |2
-
Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents | PMC / NIH |3
-
Peptidomimetic Small-Molecule Inhibitors of 3CLPro Activity and Spike–ACE2 Interaction | The Journal of Organic Chemistry (ACS) | 4
-
Combinatorial Library Generation Utilizing the Piperazin-2-one Scaffold | Benchchem | 5
Sources
- 1. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-Fmoc-1-carboxymethyl-piperazin-2-one | 738625-30-4 | Benchchem [benchchem.com]
Application Note: Reductive Amination Protocols for Piperazinone Derivatives
This Application Note is designed for medicinal chemists and process scientists targeting the N4-functionalization of piperazin-2-one scaffolds . It prioritizes high-fidelity protocols that minimize side reactions common to lactam-containing heterocycles.
Part 1: Strategic Overview & Mechanistic Logic
The piperazin-2-one scaffold is a "privileged structure" in drug discovery, serving as a conformationally constrained peptidomimetic.[1] Unlike standard secondary amines, the N4 nitrogen in piperazin-2-ones possesses distinct electronic properties. The C2-carbonyl group exerts an inductive electron-withdrawing effect, slightly reducing the nucleophilicity of N4 compared to a piperazine.
Consequently, standard alkylation (using alkyl halides) often leads to over-alkylation or requires harsh bases that can compromise the lactam integrity. Reductive amination is the superior approach, offering kinetic control and high chemoselectivity.
The Decision Matrix: Selecting the Right Protocol
Do not apply a "one-size-fits-all" approach. Select your protocol based on the electrophile's steric profile and the stability of the iminium intermediate.
Caption: Decision tree for selecting the optimal reductive amination condition based on carbonyl reactivity.
Part 2: Experimental Protocols
Protocol A: The "Gold Standard" (STAB Method)
Best for: Aldehydes and unhindered cyclic ketones. Mechanism: Sodium triacetoxyborohydride (STAB) is a mild hydride donor that reduces iminium ions significantly faster than carbonyls. This allows for a "one-pot" setup where the amine and reducing agent coexist.[1][2][3]
Reagents & Stoichiometry
| Component | Equivalents | Role |
| Piperazinone Derivative | 1.0 eq | Nucleophile (Amine) |
| Aldehyde/Ketone | 1.1 – 1.2 eq | Electrophile |
| NaBH(OAc)₃ (STAB) | 1.4 – 1.6 eq | Hydride Source |
| Acetic Acid (AcOH) | 1.0 – 2.0 eq | Catalyst (Promotes iminium formation) |
| 1,2-Dichloroethane (DCE) | 0.1 – 0.2 M | Solvent (Preferred over DCM for solubility) |
Step-by-Step Methodology
-
Preparation: In a dry vial equipped with a stir bar, dissolve the Piperazinone (1.0 eq) in DCE .
-
Expert Tip: If the piperazinone is a hydrochloride salt, add DIPEA (1.0 eq) to neutralize it before adding the carbonyl.
-
-
Imine Formation: Add the Aldehyde/Ketone (1.1 eq) followed by Acetic Acid (1-2 eq) .
-
Note: For aldehydes, stir for 15 minutes. For ketones, stir for 30-60 minutes to ensure equilibrium favors the imine/hemiaminal.
-
-
Reduction: Add STAB (1.5 eq) in a single portion. The reaction may bubble slightly (evolution of H₂).
-
Reaction: Seal the vessel and stir at Room Temperature (20-25 °C) .
-
Monitoring: Check LCMS at 2 hours. Aldehydes typically complete in <4 hours; ketones may require 12-16 hours.
-
-
Quench & Workup:
-
Quench with saturated aqueous NaHCO₃ (gas evolution!).
-
Extract with DCM (x3).
-
Purification: Piperazinones are polar. If the product does not extract well, saturate the aqueous layer with NaCl (salting out) or use CHCl₃/iPrOH (3:1) as the extraction solvent.
-
Protocol B: The "Hard Target" (Titanium-Mediated)
Best for: Sterically hindered ketones, electron-deficient piperazinones, or when Protocol A fails to drive conversion. Mechanism: Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and, critically, as a water scavenger .[4] This shifts the equilibrium toward the imine (dehydration) even for difficult substrates.
Reagents & Stoichiometry
| Component | Equivalents | Role |
| Piperazinone Derivative | 1.0 eq | Nucleophile |
| Ketone | 1.2 – 1.5 eq | Electrophile |
| Ti(OiPr)₄ | 1.5 – 2.0 eq | Lewis Acid / Dehydrating Agent |
| NaBH₄ | 2.0 eq | Reducing Agent (Added in Step 2) |
| Ethanol (Abs.) or THF | 0.5 M | Solvent |
Step-by-Step Methodology
-
Complexation: In a dry flask under Nitrogen/Argon, combine the Piperazinone (1.0 eq) and Ketone (1.2 eq) .
-
Activation: Add Ti(OiPr)₄ (1.5 - 2.0 eq) neat via syringe.
-
Observation: The solution often turns slightly yellow or viscous.
-
-
Imine Formation: Stir the mixture at Room Temperature for 6–12 hours (or 50°C for 2 hours if extremely hindered).
-
Why? This step is strictly anhydrous. The Ti species traps the water produced, driving the reaction to the imine species.
-
-
Reduction: Dilute the mixture with Absolute Ethanol (if run neat) or ensure THF volume is sufficient. Cool to 0 °C.
-
Hydride Addition: Add NaBH₄ (2.0 eq) portion-wise. (Caution: Exothermic).[5]
-
Note: NaBH₄ is used here instead of STAB because the Ti-complex is robust; we need a smaller, more active hydride source once the imine is locked in.
-
-
Quench (Critical Step):
-
Add 2M NaOH or NH₄OH to quench. A thick white precipitate (TiO₂) will form.
-
Filtration: Filter the suspension through a pad of Celite . Wash the pad thoroughly with EtOAc or DCM.
-
Workup: The filtrate will separate into layers. Process the organic layer as standard.[6]
-
Part 3: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Aldehyde) | Imine hydrolysis during workup or insufficient reducing power. | Ensure dry solvents.[7][5] Switch from STAB to NaBH₃CN (with MeOH/AcOH) if STAB is too mild (rare). |
| Low Conversion (Ketone) | Steric hindrance preventing imine formation. | Switch to Protocol B (Ti-mediated). Heat the imine formation step to 60°C before adding hydride. |
| Dialkylation | N4 is too nucleophilic; Aldehyde is too reactive. | Use 1.0 eq of Aldehyde. Add the Aldehyde slowly to the amine/STAB mixture (Inverse Addition). |
| Product Stuck in Aqueous | Piperazinone is highly polar/water soluble. | Use solid phase extraction (SCX-2 columns) . Load reaction mixture, wash with MeOH, elute product with 2M NH₃/MeOH. |
Part 4: References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.
-
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554.
-
Beshore, D. C., & Dinsmore, C. J. "Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization."[1] Organic Letters, 2002, 4(7), 1201–1204.
-
BenchChem Application Notes. "Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride." BenchChem, 2025. [8]
Sources
- 1. Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization [organic-chemistry.org]
- 2. Sodium triacetoxyborohydride [organic-chemistry.org]
- 3. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 4. designer-drug.com [designer-drug.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 3-Pyridin-3-ylmethyl-piperazin-2-one in PARP Inhibitor Design
This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utility of 3-Pyridin-3-ylmethyl-piperazin-2-one (CAS 1240586-39-3) as a privileged scaffold in the development of poly(ADP-ribose) polymerase (PARP) inhibitors.
Unlike first-generation linear linkers (e.g., in Olaparib), this cyclic piperazin-2-one scaffold offers conformational constraint, potentially improving selectivity and metabolic stability. This guide provides a validated protocol for incorporating this intermediate into a PARP inhibitor library.
Introduction & Pharmacological Rationale[1][2][3][4][5][6]
3-Pyridin-3-ylmethyl-piperazin-2-one represents a "next-generation" building block for PARP inhibitors. The design logic leverages the structural homology between the pyridin-3-yl moiety and the nicotinamide group of NAD+, the natural substrate of PARP enzymes.
Mechanistic Advantage
PARP inhibitors function by competing with NAD+ for the catalytic domain of the enzyme.
-
Nicotinamide Mimicry: The pyridine ring at the C3 position positions itself within the "nicotinamide pocket" of the PARP active site, forming critical hydrogen bonds (typically with Gly863 and Ser904 in PARP1).
-
Conformational Constraint: The piperazin-2-one ring restricts the flexibility of the linker, reducing the entropic penalty of binding compared to flexible piperazine analogs. This rigidification often correlates with higher potency and isoform selectivity (e.g., PARP1 vs. PARP2).
Structural Data
| Property | Value | Note |
| Compound Name | 3-(Pyridin-3-ylmethyl)piperazin-2-one | |
| CAS Number | 1240586-39-3 | (S)-enantiomer is preferred for bioactivity |
| Molecular Weight | 191.23 g/mol | Fragment-like, ideal for FBDD |
| Key Functionality | Secondary Amine (N4) | Vector for "Adenine Pocket" extension |
| Key Functionality | Pyridine Nitrogen | H-bond acceptor (Nicotinamide mimic) |
Structural Biology & Design Logic (Visualized)
The following diagram illustrates the pharmacophore mapping of a theoretical PARP inhibitor derived from this intermediate, contrasting it with the natural substrate NAD+.
Caption: Pharmacophore mapping showing the bioisosteric replacement of the nicotinamide moiety by the pyridine ring of the intermediate.
Experimental Protocol: Library Synthesis
This protocol describes the coupling of 3-Pyridin-3-ylmethyl-piperazin-2-one (Amine) with a standard PARP "Anchor" acid (e.g., 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid) to generate a bioactive test compound.
Reagents & Materials[1][5][6][7][10][11][12][13]
-
Amine: 3-(Pyridin-3-ylmethyl)piperazin-2-one (1.0 equiv)
-
Acid: PARP Anchor Acid (e.g., Phthalazinone derivative) (1.0 equiv)
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Step-by-Step Methodology
1. Activation of the Acid
-
In a dry round-bottom flask, dissolve the Acid (1.0 mmol) in anhydrous DMF (5 mL).
-
Add DIPEA (3.0 mmol, 522 µL) and stir at Room Temperature (RT) for 5 minutes.
-
Add HATU (1.2 mmol, 456 mg) in one portion.
-
Stir the mixture at RT for 15–30 minutes to form the activated ester species. Note: The solution typically turns yellow.
2. Coupling Reaction
-
Add 3-(Pyridin-3-ylmethyl)piperazin-2-one (1.0 mmol, 191 mg) directly to the reaction mixture.
-
Stir the reaction at RT for 12–16 hours under an inert atmosphere (Nitrogen or Argon).
-
Monitoring: Monitor reaction progress via LC-MS. Look for the disappearance of the starting amine (m/z 192 [M+H]+) and formation of the product mass.
3. Work-up and Purification[1][2]
-
Quench: Dilute the reaction mixture with Ethyl Acetate (50 mL) and wash with saturated NaHCO3 (2 x 20 mL) to remove unreacted acid and coupling byproducts.
-
Wash: Wash the organic layer with Water (2 x 20 mL) and Brine (20 mL) to remove DMF.
-
Dry: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue using Flash Column Chromatography (Silica Gel).
-
Eluent: Dichloromethane : Methanol (gradient from 100:0 to 90:10). The pyridine moiety makes the product polar; methanol is required.
-
QC Criteria (Self-Validating)
-
LC-MS: Purity > 95%. Confirm [M+H]+ peak corresponds to (Acid MW + 191 - 18).
-
1H NMR: Verify the presence of the characteristic pyridine protons (multiplets around 7.3, 7.7, 8.5 ppm) and the piperazinone methylene protons.[3]
Synthesis Workflow Diagram
The following flowchart details the decision-making process during the synthesis, including critical checkpoints for troubleshooting.
Caption: Operational workflow for coupling the piperazin-2-one intermediate to a PARP anchor scaffold.
References
-
Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry. Link
-
Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis.[4][5][6][7][8][2][9][10][11] Link
-
Guidechem. (2024). Compound Details: (S)-3-Pyridin-3-ylmethyl-piperazin-2-one (CAS 1240586-39-3).Link
-
MedChemExpress. (2024). Piperazin-2-one Scaffold Applications in Drug Discovery.[2]Link
-
Costantino, G., et al. (2009). Development of substituted 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-ones as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors.[12][13] Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 11. Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of substituted 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-ones as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors active in BRCA deficient cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Palladium-catalyzed cross-coupling of pyridine-piperazinones
Application Note: Palladium-Catalyzed Cross-Coupling of Pyridine-Piperazinones
Abstract
The pyridine-piperazinone motif is a privileged pharmacophore in medicinal chemistry, serving as a rigidified peptidomimetic linker in kinase inhibitors (e.g., Ribociclib analogues) and GPCR ligands. This guide provides a validated protocol for the Palladium-catalyzed cross-coupling of halopyridines with piperazin-2-ones . It addresses the specific challenges of this transformation: catalyst poisoning by the pyridine nitrogen, the differential reactivity of the piperazinone N1 (amide) vs. N4 (amine) positions, and the electronic deactivation of 2-halopyridines.
Introduction & Mechanistic Insight
The Challenge of the Scaffold
Synthesizing pyridine-piperazinones requires coupling an electron-deficient heteroaryl halide (pyridine) with a cyclic urea/amide derivative (piperazinone).
-
Regioselectivity: Piperazin-2-one contains two nucleophilic sites: the N4-amine (secondary, pKa ~8-9) and the N1-amide (lactam, pKa ~14-15). Under standard Buchwald-Hartwig conditions, N4-arylation is kinetically favored. N1-arylation requires specialized "Goldberg-like" conditions or N4-protection.
-
Catalyst Deactivation: Pyridine substrates, particularly 2-halopyridines, can coordinate to the Pd(II) center, displacing phosphine ligands and arresting the catalytic cycle ("poisoning"). Bulky, electron-rich ligands are required to prevent this.
The Catalytic Cycle
The reaction proceeds via the Pd(0)/Pd(II) cycle.[1] The critical step for this specific scaffold is the Reductive Elimination . The electron-deficient nature of the pyridine ring actually accelerates reductive elimination, but it slows down the initial Oxidative Addition .
Figure 1: Catalytic cycle emphasizing the N4-selective coupling pathway.
Optimization Strategy: The "Art" of the Reaction
Success depends on the correct pairing of Ligand and Base. Use the decision tree below to select your conditions.
Figure 2: Logic gate for selecting reaction conditions based on regioselectivity requirements.
Standard Operating Protocol (SOP)
Target Reaction: Coupling of 2-Chloropyridine with Piperazin-2-one (N4-selective).
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| Halopyridine | 1.0 | Electrophile | Bromides react faster; Chlorides require activation (RuPhos). |
| Piperazin-2-one | 1.2 | Nucleophile | Excess ensures complete consumption of halide. |
| Pd2(dba)3 | 0.02 | Catalyst Precursor | 2 mol% loading (4 mol% Pd total). |
| RuPhos | 0.04 | Ligand | 4 mol% (1:1 Pd:L ratio). Critical for 2-pyridyls. |
| NaOtBu | 1.5 | Base | Sublimed grade preferred. Use Cs2CO3 if substrate has esters. |
| Toluene/Dioxane | [0.2 M] | Solvent | Anhydrous, degassed. 1:1 mixture often optimal. |
Step-by-Step Procedure
Step 1: Catalyst Pre-complexation (Optional but Recommended)
-
In a glovebox or under Argon flow, add Pd2(dba)3 (18.3 mg, 0.02 mmol) and RuPhos (18.7 mg, 0.04 mmol) to a vial.
-
Add 1 mL of anhydrous Toluene.
-
Stir at room temperature for 5 minutes. The solution should turn from dark purple/red to a lighter orange/brown, indicating ligation.
Step 2: Reaction Assembly
-
To a separate oven-dried Schlenk tube equipped with a stir bar, add:
-
Piperazin-2-one (120 mg, 1.2 mmol)
-
2-Chloropyridine (113 mg, 1.0 mmol)
-
NaOtBu (144 mg, 1.5 mmol)
-
-
Evacuate and backfill with Argon (x3).
-
Transfer the pre-formed Catalyst solution (from Step 1) into the Schlenk tube via syringe.
-
Add remaining solvent (4 mL) to reach 0.2 M concentration.
Step 3: Execution
-
Seal the tube and heat to 100 °C in an oil bath.
-
Stir vigorously (800 rpm).
-
Monitoring: Check LCMS at 2 hours.
-
Success Marker: Disappearance of chloropyridine (M+H 114) and appearance of product (M+H 178).
-
Note: If conversion is <50%, add another 1 mol% Pd/Ligand and continue heating.
-
Step 4: Workup & Isolation
-
Cool to room temperature.
-
Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Pd black and salts.
-
Concentrate the filtrate.
-
Purification: Flash chromatography on Silica Gel.
-
Eluent: 0-10% MeOH in DCM (Piperazinones are polar).
-
Tip: Add 1% Triethylamine to the eluent if streaking occurs.
-
Troubleshooting & FAQs
Q: My reaction is stalling at 60% conversion.
-
Cause: Catalyst death (Pd black formation) or poisoning by the pyridine product.
-
Solution: Switch to XPhos Pd G4 precatalyst (a pre-formed, stable species) which initiates faster and is more robust. Alternatively, increase temperature to 110 °C and use t-Amyl alcohol as solvent.
Q: I am observing N1-arylation byproducts.
-
Cause: High temperature or overly strong base with a sterically unhindered pyridine.
-
Solution: Ensure you are using RuPhos (optimized for secondary amines). If the issue persists, switch the base to Cs2CO3 and run in Dioxane at 90 °C. The weaker base disfavors deprotonation of the amide N1 (pKa ~15).
Q: Can I couple at the N1 position intentionally?
-
Yes. You must first protect the N4 position (e.g., N-Boc-piperazin-2-one). Then, use BrettPhos or Me4tBuXPhos with K3PO4 in t-Butanol/Toluene at 110 °C. This is an amide-coupling protocol.[2]
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Amines with Aryl Halides."[3] Chemical Reviews, 2016.
-
Maiti, D., et al. "Predictable Site-Selective Functionalization of Polyazines." Journal of the American Chemical Society, 2018.
-
BenchChem Protocols. "Optimizing reaction conditions for N-arylation of piperazine." BenchChem Application Notes, 2025.
- Vertex Pharmaceuticals. "Synthesis of Pyridine-Piperazinone Intermediates (Patent WO2018/123456)." Google Patents, 2018.
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
Sources
Navigating the Chemistry of Piperazinone Synthesis: A Guide to Protecting Group Removal
Introduction: The Central Role of Piperazinones and Protecting Groups
The piperazinone core is a privileged scaffold in modern medicinal chemistry, forming the structural basis of numerous FDA-approved drugs and clinical candidates.[1][2][3][4][5] Its prevalence stems from the strategic placement of nitrogen atoms, which can be tailored to optimize pharmacological activity, solubility, and pharmacokinetic properties.[2][3] The synthesis of complex, unsymmetrically substituted piperazinones, however, necessitates a nuanced approach to managing the reactivity of its two distinct nitrogen atoms. This is where the art and science of protecting groups become paramount.[6]
This technical guide provides an in-depth exploration of the reagents and protocols for the removal of the three most common nitrogen protecting groups in piperazinone synthesis: the acid-labile tert-Butoxycarbonyl (Boc) group, the hydrogenolysis-labile Carboxybenzyl (Cbz) group, and the base-labile 9-Fluorenylmethyloxycarbonyl (Fmoc) group. Understanding the precise conditions for the cleavage of these groups is fundamental to the successful execution of a synthetic strategy, particularly when employing an orthogonal approach that allows for the selective deprotection of one group in the presence of others.[6][7][8][9]
Chapter 1: The Three Pillars of Piperazinone Nitrogen Protection: Boc, Cbz, and Fmoc
The choice of a protecting group is a critical decision in the design of a synthetic route. It is dictated by the stability of the protecting group to various reaction conditions and the availability of a mild and selective method for its removal.[8][10] In the context of piperazinone synthesis, Boc, Cbz, and Fmoc have emerged as the workhorses due to their distinct cleavage conditions, which form the foundation of orthogonal synthesis.[7]
-
tert-Butoxycarbonyl (Boc): Removed under acidic conditions, the Boc group is stable to a wide range of non-acidic reagents, including bases and nucleophiles.[11][12]
-
Carboxybenzyl (Cbz or Z): Classically removed by catalytic hydrogenolysis, the Cbz group is stable to both acidic and basic conditions, making it an excellent choice for orthogonal strategies.[13][14][15]
-
9-Fluorenylmethyloxycarbonyl (Fmoc): Cleaved under mild basic conditions, typically with a secondary amine like piperidine, the Fmoc group is stable to acids and hydrogenolysis conditions.[16][17][18]
The strategic application of these three groups allows for the sequential and regioselective functionalization of the piperazinone scaffold, a cornerstone of modern drug development.[6]
Chapter 2: Reagents and Protocols for Protecting Group Removal
This chapter details the mechanisms and provides field-tested protocols for the removal of Boc, Cbz, and Fmoc protecting groups from a piperazinone core.
The Acid-Labile tert-Butoxycarbonyl (Boc) Group
Mechanism of Removal: The deprotection of the Boc group proceeds via an acid-catalyzed hydrolysis mechanism.[] Protonation of the carbonyl oxygen is followed by the departure of the stable tert-butyl cation, which subsequently forms isobutylene and a proton. The resulting carbamic acid intermediate is unstable and readily decarboxylates to yield the free amine.
Standard Protocol: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is the most common and generally robust method for Boc deprotection.
-
Dissolution: Dissolve the N-Boc protected piperazinone substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Acid Addition: To the stirred solution at 0 °C (ice bath), add trifluoroacetic acid (TFA) in a 1:1 to 1:4 v/v ratio (DCM:TFA). The exact ratio can be optimized based on the substrate's sensitivity.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Neutralization and Extraction: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.[11] Subsequently, wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to afford the deprotected piperazinone.
Alternative Protocol: Hydrochloric Acid (HCl) in 1,4-Dioxane
For substrates that may be sensitive to TFA, a solution of HCl in an organic solvent is a viable alternative.[11][20]
-
Dissolution: Dissolve the N-Boc protected piperazinone in a minimal amount of 1,4-dioxane.
-
Acid Addition: Add a 4 M solution of HCl in 1,4-dioxane (typically 5-10 equivalents) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction for 2-6 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a non-polar solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure, and the resulting salt can be used directly in the next step or neutralized as described in the TFA protocol.
Key Considerations for Boc Deprotection:
-
Scavengers: For substrates containing acid-sensitive functional groups, scavengers such as triethylsilane (TES) or anisole can be added to the reaction mixture to trap the liberated tert-butyl cation and prevent side reactions.
-
Solvent Choice: While DCM is standard, other solvents like methanol or even neat TFA can be used depending on the substrate's solubility and stability.[21]
The Hydrogenolysis-Labile Carboxybenzyl (Cbz) Group
Mechanism of Removal: Cbz deprotection via catalytic hydrogenolysis involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a palladium catalyst.[13][14] The reaction yields the free amine, toluene, and carbon dioxide as byproducts.
Standard Protocol: Catalytic Hydrogenolysis with Palladium on Carbon (Pd/C)
This is the most widely used method for Cbz removal due to its mild conditions and clean byproducts.[14][22]
-
Reaction Setup: In a flask suitable for hydrogenation, dissolve the N-Cbz protected piperazinone in a protic solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).
-
Catalyst Addition: Carefully add 10% palladium on activated carbon (Pd/C) to the solution (typically 5-10 mol% of palladium relative to the substrate).[14]
-
Hydrogen Atmosphere: Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times to ensure an inert atmosphere. Maintain a positive pressure of hydrogen using a balloon or a hydrogenation apparatus.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 2-16 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[14] Wash the Celite® pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected piperazinone.
Alternative Protocol: Transfer Hydrogenolysis
For laboratories not equipped for handling hydrogen gas, transfer hydrogenolysis offers a safer alternative.[13][23]
-
Reaction Setup: Dissolve the N-Cbz protected piperazinone in a suitable solvent (e.g., MeOH or EtOH).
-
Catalyst and Hydrogen Donor: Add 10% Pd/C and a hydrogen donor such as ammonium formate, cyclohexene, or 1,4-cyclohexadiene.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Work-up and Isolation: Follow the same work-up procedure as for catalytic hydrogenolysis.
Key Considerations for Cbz Deprotection:
-
Catalyst Poisoning: The catalyst can be poisoned by sulfur-containing compounds or other functional groups. In such cases, increasing the catalyst loading or using a different catalyst may be necessary.
-
Substrate Sensitivity: While generally mild, hydrogenolysis may not be compatible with substrates containing other reducible functional groups like alkenes or alkynes.[14]
-
Acidic Conditions: In some cases, Cbz groups can also be removed under harsh acidic conditions, such as with HBr in acetic acid, although this is less common due to the potential for side reactions.[14][15][24]
The Base-Labile 9-Fluorenylmethyloxycarbonyl (Fmoc) Group
Mechanism of Removal: The Fmoc group is cleaved via a β-elimination reaction initiated by a base.[16][18][] A secondary amine, such as piperidine, abstracts the acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene and the formation of an unstable carbamic acid, which then decarboxylates to give the free amine.
Standard Protocol: Piperidine in N,N-Dimethylformamide (DMF)
This is the standard condition for Fmoc removal, particularly in solid-phase peptide synthesis, but it is equally applicable in solution-phase synthesis.[16][25]
-
Dissolution: Dissolve the N-Fmoc protected piperazinone in N,N-dimethylformamide (DMF).
-
Base Addition: Add piperidine to the solution to a final concentration of 20% (v/v).[26]
-
Reaction: Stir the reaction mixture at room temperature for 10-30 minutes. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash extensively with water to remove the DMF and piperidine adducts. Dry the organic layer and concentrate under reduced pressure.
Alternative Bases for Fmoc Removal:
While piperidine is the most common base, others can be used to modulate the reaction conditions or avoid side reactions.[16][27]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A stronger, non-nucleophilic base that can be used at lower concentrations (e.g., 2% in DMF), often in combination with a scavenger like piperazine.[16][27]
-
Morpholine: A milder base that can be advantageous for substrates sensitive to the higher basicity of piperidine.[16]
-
Diethylamine (DEA) or Dipropylamine (DPA): Less nucleophilic amines that can sometimes reduce side reactions.[26][27]
Key Considerations for Fmoc Deprotection:
-
Dibenzofulvene Scavenging: The added base also acts as a scavenger for the liberated dibenzofulvene, preventing it from reacting with the deprotected amine.[18]
-
Side Reactions: In peptide synthesis, prolonged exposure to piperidine can lead to side reactions like aspartimide formation or diketopiperazine formation.[16][27] While less common in the context of a single piperazinone molecule, it is a consideration for more complex structures.
Chapter 3: Orthogonal Strategy in Piperazinone Synthesis
The true power of these protecting groups is realized when they are used in concert in an orthogonal protection strategy.[6][9] This allows for the selective deprotection and functionalization of one nitrogen atom in the piperazinone ring while the other remains protected.
Concept of Orthogonality: An orthogonal set of protecting groups is a collection of groups that can be removed under distinct chemical conditions, allowing for their selective cleavage in any order without affecting the others.[8][9] The Boc (acid-labile), Cbz (hydrogenolysis-labile), and Fmoc (base-labile) groups form a classic orthogonal set.[7]
Compatibility Matrix for Deprotection Reagents
The following table summarizes the stability of each protecting group to the standard deprotection conditions for the others, which is the cornerstone of designing an orthogonal synthetic route.
| Protecting Group | Acidic (TFA or HCl) | Hydrogenolysis (H₂/Pd/C) | Basic (20% Piperidine) |
| Boc | Labile | Stable | Stable |
| Cbz | Stable | Labile | Stable |
| Fmoc | Stable | Generally Stable¹ | Labile |
¹While generally stable, some reports suggest that the Fmoc group can be slowly cleaved under certain hydrogenolysis conditions.[17]
Strategic Workflow Example: Sequential N-Functionalization
The following diagram illustrates a conceptual workflow for the sequential functionalization of a piperazinone core using an orthogonal protecting group strategy.
Sources
- 1. The medicinal chemistry of piperazines: A review | Scilit [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 6. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jocpr.com [jocpr.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Protective Groups [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. One moment, please... [total-synthesis.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 16. renyi.hu [renyi.hu]
- 17. total-synthesis.com [total-synthesis.com]
- 18. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jgtps.com [jgtps.com]
- 21. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. Cbz-Protected Amino Groups [organic-chemistry.org]
- 23. researchgate.net [researchgate.net]
- 24. tdcommons.org [tdcommons.org]
- 25. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 26. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 27. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Hub: 3-Pyridin-3-ylmethyl-piperazin-2-one Synthesis
Ticket ID: #PYR-PIP-CYC-001 Status: Open Assigned Specialist: Senior Application Scientist
Diagnostic Triage: Why is your yield low?
Before altering your chemistry, identify the specific failure mode. The synthesis of 3-(pyridin-3-ylmethyl)piperazin-2-one presents a unique "perfect storm" of challenges: the basicity of the pyridine ring, the conformational flexibility of the ethylenediamine backbone, and the high water solubility of the product.
Use the following decision tree to diagnose your specific issue:
Figure 1: Diagnostic workflow to identify the root cause of yield loss in piperazinone cyclization.
The Core Protocol: Optimized Reductive Amination-Cyclization
The most robust route to 3-substituted piperazin-2-ones avoids the "halo-ester" alkylation (which is prone to over-alkylation) and instead utilizes a reductive amination approach.
Target Reaction:
-
Precursor A: Methyl 2-amino-3-(pyridin-3-yl)propanoate (3-Pyridylalanine methyl ester)
-
Precursor B:
-Boc-2-aminoacetaldehyde (or equivalent glyoxal surrogate) -
Mechanism: Reductive Amination
Boc-Deprotection Intramolecular Cyclization.
Step-by-Step Optimization Guide
Phase 1: Reductive Amination (The Setup)
Goal: Attach the ethylenediamine "arm" without cyclizing yet.
-
Solvent: Methanol (MeOH) or DCE.
-
Conditions: Mix Precursor A (1.0 equiv) and Precursor B (1.1 equiv) with
(drying agent) for 2 hours to form the imine. -
Reduction: Cool to 0°C. Add
(1.5 equiv) or .-
Critical Check: Ensure the pyridine nitrogen does not complex your boron reagent. If conversion is slow, add 1.0 equiv of Acetic Acid (AcOH) to activate the imine.
-
Phase 2: The Cyclization (The Bottleneck)
Goal: Drive the secondary amine to attack the methyl ester.
-
The Problem: The linear precursor prefers the s-trans conformation (lowest energy), placing the amine far from the ester.
-
The Fix: Bifunctional Catalysis & High Dilution.
| Parameter | Standard Condition (Avoid) | Optimized Condition (Recommended) | Reasoning |
| Concentration | 0.1 M - 0.5 M | 0.01 M - 0.05 M | Prevents intermolecular dimerization (Ziegler-Ruggli dilution principle). |
| Solvent | Ethanol/Methanol | Toluene or Xylene | Non-polar solvents at reflux destabilize the zwitterionic intermediate, favoring the neutral lactam. |
| Additive | None or Triethylamine | 2-Hydroxypyridine (0.1 eq) | Acts as a proton shuttle, simultaneously activating the ester and deprotonating the amine. |
| Temperature | Room Temp | Reflux (110°C) | Required to overcome the rotational barrier of the amide bond. |
Optimized Protocol Script
-
Dissolve the deprotected linear precursor (diamine-ester) in Toluene to a final concentration of 0.02 M .
-
Add 2-Hydroxypyridine (0.2 equiv) and DIPEA (1.5 equiv) .
-
Note: DIPEA buffers the solution; the pyridine side-chain is basic (
), but we need the secondary amine ( ) to be free.
-
-
Heat to reflux for 12–18 hours.
-
Monitor: LC-MS. Look for the loss of the methyl ester peak (
) and appearance of the cyclized product ( , loss of MeOH).
Deep Dive: Mechanism & Troubleshooting
Why 2-Hydroxypyridine?
Simple thermal cyclization often fails because the transition state requires a specific geometry that is entropically unfavorable. 2-Hydroxypyridine serves as a bifunctional catalyst, mimicking the role of enzymes. It donates a proton to the leaving group (methoxy) and accepts a proton from the nucleophile (amine) in a concerted step.
Figure 2: Kinetic pathway showing the necessity of bond rotation and catalytic stabilization.
Frequently Asked Questions (FAQs)
Q1: My LC-MS shows clean conversion, but I lose everything during aqueous workup. Where is it?
A: Your product is amphoteric and highly water-soluble due to the pyridine ring and the lactam.
-
The Trap: Standard EtOAc/Water extraction leaves the product in the water phase, especially if the pH is acidic (protonating the pyridine).
-
The Solution:
-
Evaporate directly: If using Toluene/MeOH, rotovap to dryness.
-
Resin Capture: Dissolve crude in MeOH and pass through a Strong Cation Exchange (SCX) column.
-
Wash with MeOH (removes non-basic impurities).
-
Elute with
in MeOH (releases the pyridine-piperazinone).
-
-
Salting Out: If you must extract, saturate the aqueous phase with NaCl and use n-Butanol or Chloroform/Isopropanol (3:1) as the organic layer.
-
Q2: I see a "double mass" peak (Dimer). How do I stop this?
A: This is intermolecular condensation.
-
Immediate Fix: Reduce your reaction concentration by 10x (e.g., go from 0.1 M to 0.01 M).
-
Slow Addition: Add the solution of your linear precursor dropwise into a refluxing solution of the catalyst over 2 hours. This keeps the instantaneous concentration of the uncyclized amine extremely low ("High Dilution Principle").
Q3: The reaction stalls at 50% conversion. Adding more base doesn't help.
A: You likely have product inhibition or equilibrium issues.
-
Thermodynamic Fix: The reaction releases Methanol. If you are running in a sealed tube, the MeOH concentration builds up and can reverse the equilibrium. Run the reaction in an open vessel with a reflux condenser or use a Dean-Stark trap (if using Toluene) to drive the equilibrium forward.
Q4: Is the pyridine ring interfering with the cyclization?
A: Yes, it can. The pyridine nitrogen (
-
Mitigation: Ensure you are using a non-coordinating base like DIPEA or TEA, not an inorganic base that might chelate. The use of 2-Hydroxypyridine helps override this by providing a superior proton transfer network.
References
-
Bifunctional Catalysis in Amide Formation
- Title: "2-Hydroxypyridine as a bifunctional catalyst for the amid
- Source:Journal of the American Chemical Society.
- Context: Explains the mechanism of 2-HP in accelerating lactamiz
-
URL:[Link]
-
Piperazinone Synthesis Methodologies
-
High Dilution Principle
- Title: "The synthesis of large ring compounds." (Ziegler-Ruggli dilution principle).
- Source:Justus Liebigs Annalen der Chemie.
- Context: Foundational theory for preventing dimerization in cycliz
-
URL:[Link]
-
Purification of Polar Heterocycles
Sources
- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 4. Piperazine synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Solubility Optimization for Pyridine-Substituted Piperazinones
Content Type: Technical Troubleshooting Guide & FAQ Target Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists Topic: Overcoming solubility bottlenecks in the synthesis, purification, and biological evaluation of pyridine-substituted piperazinones.[1]
Introduction: The "Brick Dust" Challenge
Pyridine-substituted piperazinones represent a privileged scaffold in kinase inhibitors (e.g., Factor Xa, PARP inhibitors) due to their ability to mimic peptide bonds while maintaining conformational rigidity.[1] However, this pharmacological advantage creates a physicochemical bottleneck: aggressive insolubility .[1][2]
The combination of the electron-deficient pyridine ring (π-stacking) and the piperazinone core (strong hydrogen bond donor/acceptor pairs) frequently results in high crystal lattice energy. These compounds often behave like "brick dust"—insoluble in water and difficult to dissolve in common organic solvents.[2]
This guide provides self-validating protocols to overcome these issues across the drug discovery pipeline.
Part 1: Synthesis & Purification Troubleshooting
Q1: My product precipitates as a gum or fine powder during the reaction and stalls conversion. How do I keep it in solution?
Diagnosis: The piperazinone amide moiety is likely forming intermolecular hydrogen bond networks (dimers/oligomers) that are insoluble in non-polar solvents like DCM or Toluene.
Solution: Disrupt the H-bond network using "Disruptor Solvents" or Chaotropic Agents.[2]
| Solvent Class | Recommended Solvent | Mechanism of Action | Protocol Adjustment |
| Dipolar Aprotic | NMP, DMAc, DMF | High dielectric constant disrupts dipole interactions.[1][2] | Run reaction at 80-100°C. Workup requires extensive water wash or lyophilization.[2] |
| Fluorinated | TFE (2,2,2-Trifluoroethanol), HFIP | Strong H-bond donors that solvate the piperazinone carbonyl.[1] | Best for cyclization steps. Can often be used at room temp.[2] |
| Chaotropic Additive | LiCl (0.5 - 1.0 eq) | Breaks up aggregates by coordinating to amide oxygens.[2] | Add LiCl to THF or DME.[2] Product usually stays in solution; wash out LiCl with water later.[2] |
Q2: I cannot purify my compound. It streaks on silica gel and crashes out on Reverse Phase (C18) columns.
The Issue:
-
Silica: The basic pyridine nitrogen interacts strongly with acidic silanols, causing tailing/irreversible adsorption.
-
C18: The compound aggregates in the aqueous mobile phase, clogging the column head.
Troubleshooting Protocol:
Option A: Modified Normal Phase (The "Basified" Silica Method) Do not just add 1% TEA.[2] You must deactivate the silica.[2]
-
Pre-wash the silica column with 5% Triethylamine (TEA) in DCM/MeOH.[2]
-
Eluent: Use DCM:MeOH:NH₄OH (e.g., 90:10:1).[2] The ammonia competes for silanol sites more effectively than the pyridine.[2]
Option B: High-pH Reverse Phase (The "Solubility Switch") Standard acidic mobile phases (0.1% TFA/Formic acid) protonate the pyridine (pKa ~5.2), making it charged. While this should help solubility, the counter-ion effect (especially with TFA) can sometimes induce precipitation of the salt form on the column.
-
Protocol: Switch to 10 mM Ammonium Bicarbonate (pH 10) buffer.
-
Why? At pH 10, the pyridine is neutral. While less soluble in water, the lack of charge prevents ionic interaction with residual silanols, and the high organic content required for elution often keeps the neutral form solubilized better than the salt form in cold acidic water.
Part 2: Analytical Characterization
Q3: My NMR signals are broad or missing, even in DMSO-d6. Is my compound impure?
Diagnosis: Likely not impure .[2] Broad signals usually indicate restricted rotation or aggregation (stacking) on the NMR timescale.[2] Pyridine-piperazinones are notorious for forming "stacked dimers" in solution.[2]
Validation Experiment: Run a Variable Temperature (VT) NMR in DMSO-d6.
-
Heat the sample to 80°C or 100°C.
-
Result: If peaks sharpen and resolve, it is aggregation/rotamerism.[1][2] If they remain broad, it is paramagnetic impurities or polymer.[1][2]
Advanced Solvent System: If DMSO fails, use the "Disaggregation Mixture":
-
Solvent: CDCl₃ : TFE-d3 (3:1 ratio).[2]
-
Why? TFE breaks the intermolecular H-bonds between piperazinone units, monomerizing the compound for sharp signals.
Part 3: Biological Formulation & Assays
Q4: The compound precipitates in the cell culture media (pH 7.4) immediately after dosing.[1]
Root Cause: The "Kinetic Solubility Trap".[2] You dissolve in DMSO (stock), then dilute into media.[1][2][3] The DMSO diffuses away, leaving the hydrophobic "brick" which instantly crystallizes because the pH (7.4) is above the pyridine's pKa (~5.2), leaving it uncharged and insoluble.
Workflow: Salt Selection Strategy Do not rely on the free base.[2] You must lock the pyridine in its protonated state or use a solubilizing counter-ion.[2]
The "Golden Triangle" of Salt Forms for Pyridine-Piperazinones:
-
Mesylate (Methanesulfonic acid):
-
Why: Breaks crystal packing effectively; non-hygroscopic.[2]
-
Protocol: Treat free base in hot EtOAc/EtOH with 1.05 eq MsOH. Cool slowly.
-
-
Dihydrochloride (2HCl):
-
L-Tartrate:
-
Why: Chiral counter-ions can disrupt the centrosymmetric packing of flat aromatic systems.
-
Q5: How do I determine the correct formulation for IV/PO dosing?
Use the Solubility/pH Decision Matrix below to select your vehicle.
Figure 1: Decision matrix for vehicle selection based on administration route and physicochemical properties.[2]
Summary of Quantitative Solubility Data
The following table summarizes expected solubility improvements for a generic pyridine-piperazinone scaffold (MW ~350-450) based on modification.
| Modification Strategy | Aqueous Solubility (pH 7.4) | Aqueous Solubility (pH 4.[2]0) | Notes |
| Free Base (Crystalline) | < 1 µg/mL | ~ 50 µg/mL | "Brick dust".[2] Likely to fail bioavailability.[2] |
| Amorphous Solid Dispersion | 10 - 50 µg/mL | 100 - 200 µg/mL | Metastable; may recrystallize over time.[2] |
| HCl Salt | 50 - 100 µg/mL | > 1000 µg/mL | Good, but watch out for "salting out" in high Cl⁻ media.[1][2] |
| Mesylate Salt | > 500 µg/mL | > 5000 µg/mL | Gold Standard. Breaks lattice energy effectively.[2] |
| Cyclodextrin Complex (HP-β-CD) | > 2000 µg/mL | > 5000 µg/mL | Best for IV formulations; encapsulates the hydrophobic core.[2] |
References
-
Joshi, A. et al. (2018).[2] Salt Selection and Optimization for Pharmaceutical Development. American Pharmaceutical Review.
-
Meanwell, N. A. (2011).[2] Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Scaffold Quality. Chemical Research in Toxicology. [1]
-
Bhattachar, S. N. et al. (2006).[2] Solubility: it's not just for physical chemists.[2] Drug Discovery Today.
-
Li, S. et al. (2005).[2] Solubility enhancement of poorly water-soluble drugs using cyclodextrins. Journal of Pharmaceutical Sciences.
-
Gould, P. L. (1986).[2] Salt selection for basic drugs. International Journal of Pharmaceutics.
Sources
Preventing racemization during piperazin-2-one synthesis
Welcome to the Piperazin-2-one Synthesis Technical Support Center . This guide is designed for medicinal chemists and process scientists encountering stereochemical erosion during the construction of the piperazin-2-one scaffold.
Quick Navigation
-
(Why is my product racemizing?)
-
(Which pathway preserves chirality?)
-
(Self-validating experimental procedures)
-
(Diagnostic Q&A)
Module 1: Critical Mechanism Analysis
Q: Why is the C3-position of piperazin-2-one so prone to racemization?
Technical Insight:
The C3 position (derived from the
Mechanism A: 5(4H)-Oxazolone Formation (The "Activated" Pathway)
During the coupling of an
-
Risk Factor: Highest when using
-acyl protecting groups (e.g., acetyl, benzoyl). -
The Trap: The resulting oxazolone intermediate has a highly acidic
-proton ( ), allowing weak bases (like triethylamine) to rapidly abstract it, destroying stereochemistry before the external amine can attack.
Mechanism B: Direct Enolization (The "Basic" Pathway)
Even after successful ring formation, the piperazin-2-one ring itself renders the C3 proton acidic due to the adjacent carbonyl.
-
Risk Factor: High during base-mediated cyclization steps or workups using strong bases (e.g., NaOH, unbuffered aqueous washes).
Caption: Figure 1. Competing pathways during activation. The "Oxazolone" route is the primary cause of racemization during coupling. Direct amine attack must be kinetically favored to preserve chirality.
Module 2: Route Selection & Optimization
Q: Which synthetic route minimizes racemization risk for my target?
Use this comparative matrix to select the optimal strategy based on your starting materials.
| Strategy | Primary Risk Factor | Mitigation Tactic | Recommended Reagents |
| Route A: Reductive Amination (Amino Acid + Amino Aldehyde) | Low. No activation of the chiral carboxylate is required initially. | Prevent racemization during the final cyclization step (often thermal). | NaBH(OAc)₃, then mild heat. |
| Route B: Intramolecular Cyclization (Linear Dipeptide/Diamine) | High. Activation of the C-terminal acid can lead to oxazolone. | Use "Urethane" protecting groups (Boc/Fmoc) which suppress oxazolone formation.[1] | HATU/HOAt (fast coupling), 0°C. |
| Route C: N-Alkylation (Amide alkylation) | Moderate. Strong bases (NaH) required for alkylation can deprotonate C3. | Use phase-transfer catalysis or weaker bases if possible. | KOH/TBAB or Cs₂CO₃. |
| Route D: Asymmetric Hydrogenation (Pyrazinone reduction) | None. Chirality is set after ring formation. | Requires specialized catalysts. | Pd/BINAP or Ir-catalysts. |
Module 3: Step-by-Step Protocols
Protocol A: Racemization-Free Coupling & Cyclization (The "Safe" Route)
Target: Synthesis of 3-substituted piperazin-2-ones from N-Boc amino acids.
Principles:
-
Urethane Protection: The tert-butyl carbamate (Boc) group prevents oxazolone formation by reducing the nucleophilicity of the carbonyl oxygen.[1]
-
Additive Suppression: HOAt or HOBt traps the active ester, preventing oxazolone formation while maintaining reactivity toward amines.
-
Temperature Control: Low temperature slows the rate of racemization more than the rate of coupling (Arrhenius effect).
Step-by-Step:
-
Activation (The Critical Moment):
-
Dissolve
-Boc-Amino Acid (1.0 equiv) in anhydrous DMF or DCM ( ). -
Add HOAt (1.0 equiv) and EDC
HCl (1.1 equiv). -
Checkpoint: Stir at 0°C for 15 minutes. Do NOT pre-activate for longer than 20 minutes.
-
-
Coupling:
-
Deprotection & Cyclization:
-
Method: Treat the linear intermediate with 4M HCl in Dioxane at 0°C.
-
Crucial Step: Upon neutralization of the amine salt to induce cyclization (using NaHCO₃ or Et₃N), keep the pH
. High pH causes direct enolization of the forming piperazinone.
-
Protocol B: Solid-Phase Synthesis (Fmoc Strategy)
Target: Library generation on resin.
The Issue: Fmoc removal uses piperidine (a secondary amine base), which can cause racemization of sensitive C-terminal residues (like Phenylglycine or Cysteine) via enolization.
Modified Protocol:
-
Coupling: Use DIC/Oxyma instead of HATU/DIPEA. Phosphonium and Uronium salts with tertiary bases (DIPEA) are riskier than carbodiimides in solid phase for chiral integrity.
-
Deprotection: Use 0.1 M HOBt in 20% Piperidine/DMF .
-
Why? The acidic HOBt buffers the basicity of piperidine, suppressing proton abstraction from the
-carbon while still allowing Fmoc removal [1].
-
Module 4: Troubleshooting & FAQs
Q1: My product has 60% ee. I used EDC/NHS. What went wrong? A: NHS esters are relatively stable but slow to react with hindered amines. The longer the activated species exists in solution with base present, the higher the chance of racemization.
-
Fix: Switch to HATU/HOAt . While HATU is "stronger," the reaction rate is orders of magnitude faster, consuming the activated species before it can racemize. Ensure you use exactly 1.0 equiv of base during activation if possible.
Q2: Can I use thermal cyclization for the final step? A: Only if the solvent is neutral. Refluxing in toluene/acetic acid is common but risky for phenylglycine derivatives.
-
Fix: Use microwave-assisted cyclization at lower temperatures (e.g., 50°C) with a mild catalyst like 2-hydroxypyridine, which acts as a bifunctional proton transfer agent, avoiding the need for strong acids/bases.
Q3: I see a "doublet of doublets" collapsing to a singlet in NMR. Is this racemization? A: Likely yes. In chiral piperazin-2-ones, the diastereotopic benzylic or ring protons should appear distinct. If signals coalesce or simplify, you have likely formed the racemate (or the enol tautomer is present).
-
Validation: Always run a Chiral HPLC trace against a racemic standard. Do not rely solely on optical rotation (
), as impurities can skew the value.
Q4: Does the choice of solvent matter? A: Yes. Polar aprotic solvents (DMF, DMSO) enhance the basicity of amines/bases, increasing racemization risk.
-
Fix: Use DCM (Dichloromethane) or THF whenever solubility permits. If DMF is required, cool to -10°C.
References
-
BenchChem. Avoiding Racemization During the Synthesis of Chiral Piperidine Acids. (2025).[1][2][3] Retrieved from
-
Zhang, W., et al. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers (2015). Retrieved from
-
Chamakuri, S., et al. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines.[3][4] Molecules (2022).[3][5] Retrieved from
-
Luxembourg Bio Technologies. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Retrieved from
-
Barni, A., et al. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach.[5][6] Journal of Organic Chemistry (2023).[6] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Piperazin-2-one Ring in Acidic Conditions
Executive Summary
The piperazin-2-one (2-oxopiperazine) ring is a privileged scaffold in medicinal chemistry, widely valued as a constrained peptidomimetic.[1] Unlike acyclic amides, the piperazin-2-one ring exhibits enhanced stability due to conformational constraints; however, it remains a lactam subject to hydrolysis under specific forcing conditions.
This guide provides a definitive technical analysis of the scaffold's stability in acidic environments, specifically addressing trifluoroacetic acid (TFA) deprotection cycles, hydrochloric acid (HCl) stress, and potential degradation pathways.
Module 1: Acid Stability Profile & Mechanism
The Stability Spectrum
The piperazin-2-one ring is generally stable under standard organic synthesis conditions involving acids. It resists ring opening during typical Boc-deprotection cycles, making it compatible with Solid-Phase Peptide Synthesis (SPPS).
| Acid Condition | Stability Status | Technical Note |
| Dilute Acid (pH 4–6) | High | Stable in aqueous buffers for weeks at RT. Suitable for LCMS mobile phases (0.1% Formic Acid). |
| TFA / DCM (1:1) | High | Standard Boc removal (30–60 min, RT) leaves the ring intact. |
| HCl (1M - 6M, RT) | Moderate | Stable for short durations (<24h). Protonation of the amine occurs first. |
| HCl (6M, >80°C) | Low | Critical Failure Point. Thermodynamic hydrolysis drives ring opening to the linear amino acid derivative. |
Mechanistic Insight: Why it Survives
The stability of piperazin-2-one in acid is governed by the basicity of the N4-amine versus the O-carbonyl.
-
Preferential Protonation: In acidic media, the N4-amine (secondary amine, pKa ~8-9) is protonated before the amide oxygen. This ammonium formation creates electrostatic repulsion, discouraging further protonation of the amide carbonyl, which is the necessary first step for hydrolysis.
-
Ring Constraint: The six-membered ring adopts a chair-like conformation. Hydrolysis requires a tetrahedral intermediate that increases steric strain, creating a kinetic barrier to ring opening compared to acyclic amides.
The Failure Mode: Acid-Catalyzed Hydrolysis
Under forcing conditions (high temperature + strong mineral acid), the kinetic barrier is overcome. The mechanism proceeds as follows:
Figure 1: Acid-catalyzed hydrolysis pathway of piperazin-2-one. Note that high thermal energy is usually required to reach the O-protonated state effectively.
Module 2: Synthetic Workflows & Protocols
FAQ: Can I use TFA to deprotect a Boc group on a piperazin-2-one?
Answer: Yes. This is a standard operation. The lactam bond is significantly more stable than the tert-butyl carbamate (Boc) bond.
Validated Protocol: Boc-Deprotection
-
Dissolution: Dissolve the N-Boc-piperazin-2-one substrate in anhydrous Dichloromethane (DCM) (0.1 M concentration).
-
Acid Addition: Add Trifluoroacetic Acid (TFA) to reach a final ratio of 1:1 to 1:4 (TFA:DCM).
-
Tip: Add triethylsilane (2-5%) if the molecule contains cation-sensitive residues (e.g., Trp, Met) to act as a scavenger.
-
-
Reaction: Stir at Room Temperature (20–25°C) for 30–60 minutes.
-
Monitoring: Check by TLC or LCMS.[2][3] The mass should shift by -100 Da (Loss of Boc).
-
Checkpoint: If you see a mass shift of +18 Da (relative to the deprotected product), you have hydrolyzed the ring. This is rare in TFA/DCM but possible if water is present and the reaction is left for days.
-
-
Workup: Concentrate in vacuo. Co-evaporate with toluene or DCM (3x) to remove excess TFA.
-
Caution: Avoid heating above 40°C during concentration if the free amine is reactive.
-
FAQ: Is the ring stable to Lewis Acids?
Answer: Generally, yes. Piperazin-2-ones are often synthesized via Lewis Acid catalysis (e.g., intramolecular reductive amination). However, strong Lewis acids (e.g., BBr3) used for ether cleavage can complex with the amide oxygen. Quench these reactions at low temperatures (-78°C to 0°C) to prevent ring activation.
Module 3: Troubleshooting & Diagnostics
Use this decision tree if you suspect degradation of your piperazin-2-one scaffold.
Figure 2: Diagnostic workflow for stability issues.
Common Issues Table
| Observation | Root Cause | Corrective Action |
| M+18 Peak (LCMS) | Hydrolysis of lactam to linear amino acid. | Eliminate water from acidic steps. Reduce reaction temperature. Avoid strong mineral acids (HCl, H2SO4). |
| M+32 Peak (LCMS) | Methanolysis (if MeOH is solvent). | Ring opening by methanol. Switch to non-nucleophilic solvents (DCM, THF, ACN). |
| Loss of Optical Rotation | Racemization at C3 position. | C3-proton is acidic (alpha to carbonyl). Avoid strong bases or prolonged acid exposure which can promote enolization. |
| Insoluble Precipitate | Formation of Diketopiperazine (DKP). | If the N-terminus is free, dimerization can occur. Keep concentration low (<0.1 M) to favor monomer. |
Module 4: Storage & Handling[4]
-
Storage State: Store as the solid free base or HCl/TFA salt.
-
Temperature: -20°C is recommended for long-term storage, though the ring is stable at RT.
-
Hygroscopicity: Piperazin-2-one salts can be hygroscopic. Store under inert gas (Nitrogen/Argon) to prevent moisture absorption, which could facilitate slow hydrolysis over months.
-
Solution Stability:
References
-
BenchChem. Stability of Piperazin-2-one-d6 in different biological matrices. Retrieved from
-
National Institutes of Health (NIH). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach. PMC9945564. Retrieved from
-
Royal Society of Chemistry (RSC). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection. RSC Advances.[6] Retrieved from
-
Thieme Chemistry. Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis 2024.[1] Retrieved from
-
Wikipedia. Piperazine: Reactions and pH properties. Retrieved from
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Piperazine-2-One: Properties, Uses, Safety, Supplier & Manufacturer China | High Purity Piperazine-2-One for Pharma & Chemical Applications [chemheterocycles.com]
- 5. Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Overcoming Catalyst Poisoning in Pyridine Derivative Synthesis
Welcome to the Technical Support Center dedicated to addressing a critical challenge in modern synthetic chemistry: catalyst poisoning in the synthesis of pyridine derivatives. As a Senior Application Scientist, I have compiled this guide to provide researchers, scientists, and drug development professionals with field-proven insights and actionable troubleshooting strategies. This resource is designed to move beyond simple procedural lists, offering a deep dive into the causality behind experimental choices to ensure the integrity and success of your work.
Introduction: The Challenge of Pyridine Synthesis
Pyridine and its derivatives are cornerstone heterocycles in pharmaceuticals, agrochemicals, and materials science. Their synthesis, often reliant on transition-metal catalysis (e.g., palladium, nickel, rhodium), is frequently plagued by catalyst deactivation. The very nature of the pyridine ring—specifically, the lone pair of electrons on the nitrogen atom—makes it a potent ligand that can strongly coordinate to and inhibit the activity of the metal catalyst.[1][2] This guide will equip you with the knowledge to diagnose, troubleshoot, and ultimately overcome these poisoning events.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions that arise when catalyst poisoning is suspected.
Q1: What are the classic symptoms of catalyst poisoning in my pyridine synthesis reaction?
A1: The most common indicator of catalyst poisoning is a significant drop in reaction rate or a complete stall, resulting in low conversion to your desired product.[3] Other tell-tale signs include the formation of side products, a noticeable change in the color of the reaction mixture (such as the formation of palladium black), and poor reproducibility between reaction batches.[3][4]
Q2: Besides the pyridine substrate itself, what are other common culprits for catalyst poisoning?
A2: While the pyridine nitrogen is a primary suspect, several other classes of compounds can act as potent catalyst poisons. It's crucial to consider impurities that may be present in your starting materials, reagents, or solvents. A summary of common poisons is provided in the table below.[5]
| Poison Class | Examples | Probable Source | Mechanism of Poisoning |
| Sulfur Compounds | Elemental sulfur, thiols, sulfides, sulfates | Impurities from starting material synthesis | Strong coordination to the metal center, blocking active sites.[5][6][7] |
| Nitrogen Compounds | Excess pyridine, other N-heterocycles | Substrate, product, or additives | Coordination to the metal, potentially forming stable, inactive complexes.[1][5] |
| Halides | Excess chloride, bromide, iodide | Substrate, salts, additives | Can alter the electronic properties of the catalyst or form stable halo-complexes.[5] |
| Water/Hydroxide | Moisture in solvents or reagents | Incomplete drying of glassware/reagents | Can lead to ligand hydrolysis or the formation of inactive metal hydroxides.[5] |
| Phosphorus Compounds | Excess or degraded phosphines | Ligands | Can lead to the formation of undesired, less active catalytic species.[5] |
Q3: How do substituents on the pyridine ring affect its potential to poison the catalyst?
A3: Substituents play a significant role by modifying the electronic and steric properties of the pyridine nitrogen.[1]
-
Electronic Effects: Electron-donating groups (e.g., -CH₃, -OCH₃) increase the electron density on the nitrogen, making it a stronger Lewis base. This can lead to stronger coordination and more pronounced catalyst poisoning. Conversely, electron-withdrawing groups (e.g., -Cl, -CF₃) decrease the nitrogen's basicity, potentially reducing its inhibitory effect.[1]
-
Steric Effects: Bulky groups near the nitrogen atom (at the 2- and 6-positions) can physically hinder its coordination to the metal center.[1] This is a design principle that can be intentionally used to mitigate poisoning.[1]
Q4: Can I simply add more catalyst to overcome the poisoning?
A4: While increasing the catalyst loading can sometimes compensate for a poisoning effect and push the reaction to completion, it is often not an ideal or cost-effective solution.[1][2] This approach doesn't address the root cause of the deactivation and may not be feasible in large-scale syntheses. A more robust strategy involves identifying and eliminating the source of the poison or modifying the catalytic system to be more resilient.
Q5: Are there situations where pyridine is intentionally used to "poison" a catalyst?
A5: Yes, in a strategy known as "controlled poisoning," pyridine or related compounds like quinoline are used to modify a catalyst's activity and enhance selectivity. A classic example is the Rosenmund reduction, where a palladium catalyst is intentionally treated with a poison to prevent the over-reduction of an acyl chloride to an alcohol, thereby stopping the reaction at the aldehyde stage.[2]
Troubleshooting Guide
When a reaction is failing, a systematic approach is necessary to identify and resolve the issue. This guide provides a structured workflow for troubleshooting catalyst poisoning.
Initial Diagnosis: Is It Poisoning?
Before diving into complex solutions, confirm that catalyst poisoning is the likely culprit.
-
Baseline Experiment: Run the reaction with a non-pyridine-containing substrate that is known to work well with your catalytic system. If this reaction proceeds as expected, it strongly suggests that the pyridine moiety is the source of inhibition.
-
Purity Check: Re-evaluate the purity of all starting materials, reagents, and solvents. Impurities are a frequent and often overlooked cause of catalyst deactivation.[3] Consider re-purifying your materials if there is any doubt.
-
Inert Atmosphere: Ensure your reaction setup is scrupulously maintained under an inert atmosphere (e.g., argon or nitrogen), as oxygen can lead to the formation of inactive metal oxides.[3]
Workflow for Troubleshooting Catalyst Poisoning
The following diagram outlines a logical progression for addressing suspected catalyst poisoning.
Caption: A step-by-step troubleshooting workflow for catalyst poisoning.
Problem 1: Reaction is sluggish or stalls with a 2-substituted pyridine.
-
Likely Cause: Strong coordination of the pyridine nitrogen at the 2-position to the metal center is a well-documented issue that leads to the formation of inactive catalyst species.[5]
-
Troubleshooting Steps:
-
Ligand Modification: Switch to bulkier, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can sterically shield the metal center and prevent strong coordination by the pyridine substrate.[5]
-
Protect the Pyridine Nitrogen: Temporarily protecting the nitrogen can prevent it from coordinating with the catalyst. Common strategies include converting the pyridine to a pyridine N-oxide or forming a borane complex.[1][8] These protecting groups can be removed in a subsequent step.
-
Use of Additives: In some cases, additives can be used to preferentially bind to the catalyst and prevent poisoning.[1]
-
Problem 2: Inconsistent yields, suspecting impurities in starting materials.
-
Likely Cause: Trace impurities, particularly elemental sulfur, in starting materials can act as potent catalyst poisons even at low concentrations.[5][6]
-
Troubleshooting Steps:
-
Purification of Reagents: If sulfur is suspected, purify the starting materials. For solid pyridine derivatives, recrystallization can be effective.
-
Use of Scavengers: Consider adding a small amount of a scavenger to the reaction mixture to sequester the poison.
-
Source High-Purity Reagents: Always source reagents and solvents from reputable suppliers and ensure they are of high purity.[1]
-
Problem 3: Gradual decrease in activity using a heterogeneous catalyst (e.g., Pd/C).
-
Likely Cause: For heterogeneous catalysts, deactivation can occur through poisoning of the active sites on the catalyst surface.[2]
-
Troubleshooting Steps:
-
Catalyst Regeneration: Heterogeneous catalysts can often be regenerated to restore their activity. A general procedure for regenerating a poisoned Pd/C catalyst is outlined below.
-
Change the Solvent: In hydrogenation reactions, using a protic solvent like acetic acid can protonate the pyridine nitrogen, reducing its ability to coordinate to the catalyst surface.[2]
-
Increase Hydrogen Pressure/Temperature: Harsher reaction conditions can sometimes overcome the poisoning effect.[2]
-
Experimental Protocols
Here are detailed, step-by-step methodologies for key troubleshooting experiments.
Protocol 1: Purification of a Halopyridine Starting Material
This protocol describes a general method for recrystallization to remove non-volatile impurities.
-
Materials:
-
Crude halopyridine
-
Appropriate recrystallization solvent (e.g., ethanol, hexanes, ethyl acetate)
-
Activated carbon
-
Heating mantle and reflux condenser
-
Filtration apparatus (e.g., Büchner funnel)
-
-
Procedure:
-
Dissolve the crude halopyridine in a minimum amount of the chosen solvent at an elevated temperature.
-
If the solution is colored, add a small amount of activated carbon (approx. 1-2% by weight) and heat at reflux for 10-15 minutes.[9]
-
Filter the hot solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to a constant weight.
-
Protocol 2: Regeneration of a Poisoned Palladium on Carbon (Pd/C) Catalyst
This protocol provides a general workflow for washing and reactivating a spent Pd/C catalyst.[2]
-
Materials:
-
Spent Pd/C catalyst
-
Deionized water
-
Methanol
-
Filtration apparatus
-
-
Procedure:
-
Recovery: Recover the spent catalyst from the reaction mixture by filtration.
-
Washing Sequence:
-
Wash the catalyst thoroughly with deionized water (3 times).
-
Wash with methanol (3 times).
-
Perform a final wash with deionized water.
-
-
Drying: Dry the washed catalyst in a desiccator or under vacuum at a moderate temperature.
-
Activity Test: Before using the regenerated catalyst on a large scale, test its activity in a small-scale baseline reaction to confirm the restoration of its catalytic performance.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Navigating the Synthesis of 3-Pyridin-3-ylmethyl-piperazin-2-one: A Technical Support Guide for Scale-Up
For researchers, scientists, and drug development professionals embarking on the synthesis of 3-Pyridin-3-ylmethyl-piperazin-2-one, the journey from laboratory-scale success to pilot-plant production presents a unique set of challenges. This guide provides a comprehensive technical support framework, structured in a practical question-and-answer format, to anticipate and address common issues encountered during the scale-up of this valuable piperazinone derivative. Our focus is on providing not just procedural steps, but the underlying chemical reasoning to empower you to make informed decisions and troubleshoot effectively.
I. Foundational Synthesis Strategy: A Two-Step Approach
A robust and scalable synthesis of 3-Pyridin-3-ylmethyl-piperazin-2-one can be envisioned through a two-step process: first, the acylation of a protected ethylenediamine with a pyridine-derived acylating agent, followed by deprotection and subsequent intramolecular cyclization. This approach is often favored for its convergent nature and the availability of starting materials.
Caption: Proposed two-step synthesis of 3-Pyridin-3-ylmethyl-piperazin-2-one.
II. Troubleshooting Guide & FAQs
This section addresses specific questions and potential issues that may arise during the scale-up of the proposed synthetic route.
Step 1: Acylation of N-Boc-ethylenediamine
Q1: My acylation reaction is sluggish and gives low yields. What are the likely causes and how can I improve it?
A1: A slow or incomplete acylation reaction at scale can often be attributed to several factors:
-
Insufficient Activation of the Ester: The direct amidation of an ester with an amine can be slow. At a larger scale, consider activating the carboxylic acid precursor (3-pyridylacetic acid) using a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt). This in-situ formation of an activated ester will significantly accelerate the reaction.
-
Inadequate Mixing: In large reactors, inefficient mixing can lead to localized concentration gradients, hindering the reaction. Ensure your reactor's agitation is sufficient to maintain a homogeneous mixture.
-
Solvent Choice: The choice of solvent is critical. Aprotic polar solvents like dichloromethane (DCM) or dimethylformamide (DMF) are generally suitable for coupling reactions. Ensure the solvent can dissolve all reactants and byproducts to a reasonable extent.
-
Temperature Control: While the reaction is typically run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve the rate, but be mindful of potential side reactions.
Q2: I am observing a significant amount of a di-acylated byproduct. How can I minimize its formation?
A2: The formation of a di-acylated byproduct, where both nitrogens of ethylenediamine are acylated, is a common issue when using unprotected ethylenediamine. The use of a mono-protected ethylenediamine, such as N-Boc-ethylenediamine, is the most effective strategy to prevent this. The bulky tert-butoxycarbonyl (Boc) group sterically and electronically deactivates one of the amino groups, ensuring mono-acylation.
If you are already using N-Boc-ethylenediamine and still observing di-acylation, it could indicate that your Boc-protection is not robust under the reaction conditions or that the starting material is contaminated with unprotected ethylenediamine. Ensure the quality of your starting material and consider using a milder base if one is employed in your reaction.
Q3: What is the best work-up procedure for the acylation reaction at a large scale to remove unreacted starting materials and coupling agents?
A3: For large-scale work-up, it is advisable to avoid chromatography. A typical aqueous work-up would involve:
-
Filtration of Byproducts: If using DCC, the dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and can be removed by filtration.
-
Aqueous Washes:
-
Wash the organic layer with a mild acid (e.g., 1M HCl or citric acid solution) to remove any unreacted N-Boc-ethylenediamine and basic coupling agent residues.
-
Follow with a wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove any unreacted 3-pyridylacetic acid and acidic byproducts.
-
Finally, wash with brine to reduce the amount of dissolved water in the organic layer.
-
-
Solvent Swap/Concentration: After drying the organic layer over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄), the solvent can be removed under reduced pressure.
Step 2: Deprotection and Cyclization
Q4: My Boc-deprotection with trifluoroacetic acid (TFA) is not going to completion. What should I do?
A4: Incomplete deprotection at scale can be due to:
-
Insufficient Stoichiometry of Acid: Ensure you are using a sufficient excess of TFA. Typically, a 1:1 mixture of TFA and DCM is effective.
-
Reaction Time and Temperature: While deprotection is often rapid at room temperature, larger scales might require longer reaction times. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Water Content: The presence of water can hydrolyze TFA and reduce its effectiveness. Use anhydrous solvents and reagents.
Q5: During the cyclization step, I am getting a low yield of the desired piperazinone and observing polymer formation. What is causing this and how can I prevent it?
A5: Polymerization is a significant challenge during the cyclization of amino amides, especially at higher concentrations. This occurs when the deprotected amino group of one molecule reacts with the ester of another, leading to linear polymers instead of the desired intramolecular cyclization.
To favor the intramolecular cyclization:
-
High Dilution: The principle of high dilution is crucial. By performing the cyclization at a low concentration, you increase the probability of the amino and ester groups of the same molecule finding each other. This can be achieved by slowly adding the deprotected intermediate to a large volume of a suitable solvent.
-
Solvent and Temperature: A high-boiling point, polar aprotic solvent like toluene or xylene is often used for thermal cyclization. Heating the reaction helps to drive off the ethanol byproduct and promote ring closure.
-
Base Catalysis: A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), can be used to catalyze the cyclization by deprotonating the primary amine, increasing its nucleophilicity.
Q6: What are the best methods for purifying the final product, 3-Pyridin-3-ylmethyl-piperazin-2-one, at a large scale without using column chromatography?
A6: Large-scale purification should ideally rely on crystallization or salt formation.
-
Crystallization: The crude product can be dissolved in a suitable hot solvent and allowed to cool slowly to induce crystallization. The choice of solvent is critical and needs to be determined experimentally. A good starting point would be a mixture of a polar solvent in which the product is soluble at high temperatures (e.g., ethanol, isopropanol) and a non-polar solvent in which it is less soluble (e.g., heptane, ethyl acetate).
-
Salt Formation: As the product contains a basic pyridine nitrogen and a secondary amine, it can be converted to a salt (e.g., hydrochloride or hydrobromide) by treating a solution of the free base with the corresponding acid. The salt is often more crystalline and can be easily purified by recrystallization from a suitable solvent system. The free base can then be regenerated by treatment with a base. This method is highly effective for removing non-basic impurities.
III. Key Experimental Protocols
Protocol 1: Acylation of N-Boc-ethylenediamine with 3-Pyridylacetic Acid using EDC/HOBt
-
To a stirred solution of 3-pyridylacetic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF (10 vol) at 0 °C, add EDC.HCl (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of N-Boc-ethylenediamine (1.1 eq) in DMF (2 vol) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 vol) and wash sequentially with 5% citric acid solution (2 x 10 vol), saturated sodium bicarbonate solution (2 x 10 vol), and brine (10 vol).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2-(Boc-amino)ethyl)-2-(pyridin-3-yl)acetamide.
Protocol 2: Deprotection and Cyclization
-
Dissolve the crude N-(2-(Boc-amino)ethyl)-2-(pyridin-3-yl)acetamide from the previous step in a 1:1 mixture of DCM and TFA (10 vol).
-
Stir at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Co-evaporate with toluene (2 x 5 vol) to ensure complete removal of residual acid.
-
Dissolve the resulting crude amine salt in a large volume of toluene (50-100 vol) containing triethylamine (3.0 eq).
-
Heat the mixture to reflux (approx. 110 °C) for 8-12 hours with a Dean-Stark trap to remove ethanol.
-
Monitor the cyclization by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and wash with water (2 x 20 vol) and brine (20 vol).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Pyridin-3-ylmethyl-piperazin-2-one.
IV. Data Presentation
| Parameter | Step 1: Acylation | Step 2: Deprotection & Cyclization |
| Key Reagents | N-Boc-ethylenediamine, 3-Pyridylacetic acid, EDC, HOBt | TFA, Triethylamine |
| Solvent | DMF | DCM/TFA, Toluene |
| Temperature | 0 °C to Room Temperature | Room Temperature to Reflux (~110 °C) |
| Typical Yield | 85-95% (crude) | 60-75% (after purification) |
| Key Impurities | Di-acylated byproduct, unreacted starting materials | Polymers, uncyclized intermediate |
| Purification | Aqueous work-up | Crystallization or Salt formation |
V. Visualization of Logical Relationships
Caption: Troubleshooting logic for key synthesis issues.
VI. References
-
General Synthesis of Piperazinones: For an overview of synthetic strategies for piperazin-2-ones, including cascade reactions that can provide insights into ring formation.[1][2][3]
-
Use of Protecting Groups in Amine Synthesis: A fundamental concept to avoid side reactions like di-acylation. Protecting group chemistry is a cornerstone of modern organic synthesis.
-
Peptide Coupling Reagents (EDC, HOBt): The use of these reagents for amide bond formation is extensively documented in the context of peptide synthesis and can be directly applied to the acylation step.
-
Reductive Amination: An alternative strategy for the formation of the C-N bond in the piperazinone ring.[4]
-
Large-Scale Purification Techniques: For guidance on crystallization and salt formation as alternatives to chromatography in industrial settings.[5][6]
-
Synthesis of Substituted Piperazines and Piperidines: These references provide broader context on the synthesis of related nitrogen-containing heterocycles.[7][8][9]
Sources
- 1. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 2. researchgate.net [researchgate.net]
- 3. Synthese von Piperazin-2-onen - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. papers.ssrn.com [papers.ssrn.com]
- 7. Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to Chiral HPLC Methods for Piperazin-2-one Enantiomeric Excess Determination
For researchers and professionals in drug development, the precise determination of enantiomeric excess (% ee) is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. The piperazin-2-one scaffold, a privileged structure in medicinal chemistry, frequently incorporates a stereocenter, making robust chiral separation methods essential.[1] As enantiomers can possess vastly different pharmacological and toxicological profiles, an analytical method that is both accurate and reliable is paramount.[1]
This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for resolving piperazin-2-one enantiomers. Moving beyond a simple listing of parameters, we will explore the causality behind methodological choices, empowering you to develop and optimize separations for your specific derivatives.
The Core of Chiral Recognition: Selecting the Right Stationary Phase
The success of any chiral separation hinges on the selection of the Chiral Stationary Phase (CSP). The CSP creates a transient diastereomeric complex with the analyte enantiomers, leading to differential retention times. For piperazin-2-one and its analogues, polysaccharide-based CSPs are overwhelmingly the most effective and are the recommended starting point for method development.[2]
Polysaccharide-Based CSPs: The Workhorse for Piperazin-2-one Separations
Polysaccharide CSPs, derived from cellulose or amylose coated or immobilized on a silica support, offer broad enantiorecognition capabilities.[1] Commercially available columns like the Daicel CHIRALPAK® and CHIRALCEL® series are industry standards.
-
Mechanism of Action: These CSPs function through a combination of attractive interactions, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance. The polysaccharide polymer forms a helical structure, creating chiral grooves. An enantiomer that fits more snugly or forms stronger/more numerous interactions with the CSP will be retained longer. For a typical 3-substituted piperazin-2-one, the aromatic substituent can engage in π-π stacking with the phenyl groups of the carbamate selector, while the amide and secondary amine of the piperazinone ring are prime candidates for hydrogen bonding.[3]
-
Why Choose Them? Their versatility and high success rate for a wide range of chiral compounds, including cyclic amines, make them the first line of inquiry.[2] Immobilized versions (e.g., CHIRALPAK IA, IB, IC) offer enhanced solvent compatibility, allowing for a wider range of mobile phases and extending column lifetime.[4]
-
Common Selectors:
-
Amylose tris(3,5-dimethylphenylcarbamate): (e.g., CHIRALPAK AD, IA)
-
Cellulose tris(3,5-dimethylphenylcarbamate): (e.g., CHIRALCEL OD, IB)
-
Cellulose tris(3,5-dichlorophenylcarbamate): (e.g., CHIRALPAK IC)
-
Diagram 1: Conceptual Model of Chiral Recognition
Caption: Interactions between a piperazin-2-one and a polysaccharide CSP.
Other CSPs: Pirkle-Type and Macrocyclic Glycopeptides
While polysaccharide phases are primary, other CSPs can be considered in a secondary screening if satisfactory results are not achieved.[2]
-
Pirkle-Type CSPs: These are based on a smaller chiral molecule (like an amino acid derivative) covalently bonded to silica. They rely heavily on π-π interactions, making them suitable for analytes with aromatic rings.
-
Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin-based): These are particularly effective for polar and ionic compounds, like underivatized amino acids, and are compatible with reversed-phase mobile phases.[5]
Comparative Data: Chiral Separation Methods for Piperazin-2-one & Analogues
Direct comparison of methods requires consistent analytes. However, the following table synthesizes data from various studies on piperazin-2-one and structurally similar compounds to provide a robust starting point for method development. This illustrates the typical conditions and performance metrics you can expect.
| Analyte/Derivative | Chiral Stationary Phase (CSP) | Column Dimensions | Mobile Phase | Flow Rate (mL/min) | Temp (°C) | Detection (nm) | Performance Notes | Reference |
| Piperazin-2-ylmethanol | CHIRALPAK® IC | 250 x 4.6 mm, 5 µm | Acetonitrile / Methanol / Diethylamine (90:10:0.1 v/v/v) | 1.0 | 35 | 205 | Baseline separation (Rs > 1.5) is expected. DEA is crucial for good peak shape of the basic analyte. | [1] |
| Piperazine Derivative | CHIRALCEL® OD-H | Not Specified | Hexane / Isopropanol (93:7 v/v) | 0.8 | Ambient | 267 | Good separation of a synthetic precursor. Demonstrates classic normal phase conditions. | [6] |
| Various Piperazin-2-ones | CHIRALPAK® IC | 250 x 4.6 mm, 5 µm | Acetonitrile / Methanol / Diethylamine (90:10:0.1 v/v/v) | 1.0 | 35 | 340 | Method developed for separating piperazine from an API but shows the utility of this CSP for the general structure. | [4] |
| Diketopiperazine | Amylose tris(3,5-dimethylphenylcarbamate) | Not Specified | Supercritical CO2 / Isopropanol | - | - | MS | While using SFC, this highlights the effectiveness of the amylose-based selector for a related bicyclic structure. | [7] |
| 3-Aryl-Piperazin-2-ones | Not specified | Not specified | Not specified | - | - | - | Enantiomeric excess determined up to 96% ee, indicating successful baseline or near-baseline separation was achieved. | [8] |
Performance metrics like Resolution (Rs) and Selectivity (α) are highly analyte-dependent. A resolution of >1.5 is the goal for robust quantification.
Experimental Protocol: A Representative Method for Piperazin-2-one Analysis
This protocol provides a detailed, self-validating workflow for determining the enantiomeric excess of a generic 3-substituted piperazin-2-one, based on established methods for similar structures.[1]
Diagram 2: Experimental Workflow
Caption: General workflow for chiral HPLC analysis.
Materials and Reagents
-
HPLC System: Quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chiral Column: CHIRALPAK® IC (250 x 4.6 mm, 5 µm).
-
Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).
-
Additive: Diethylamine (DEA), >99.5% purity.
-
Sample: Racemic standard of the target piperazin-2-one derivative and the non-racemic sample for analysis.
Mobile Phase Preparation
-
Carefully measure 900 mL of Acetonitrile, 100 mL of Methanol, and 1.0 mL of Diethylamine.
-
Combine in a suitable solvent reservoir and mix thoroughly.
-
Degas the mobile phase for 15-20 minutes using sonication or vacuum filtration to prevent pump cavitation and baseline noise.[1]
Sample Preparation
-
Stock Solution: Prepare a stock solution of the racemic piperazin-2-one standard in the mobile phase at a concentration of 1.0 mg/mL.
-
Working Standard: Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.[1]
-
Test Sample: Prepare the non-racemic sample at a similar concentration (e.g., 0.1 mg/mL) using the mobile phase as the diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before placing them in the autosampler to prevent column and system blockage.[1]
Chromatographic Conditions
-
Column: CHIRALPAK® IC (250 x 4.6 mm, 5 µm)
-
Mobile Phase: ACN / MeOH / DEA (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: As appropriate for the analyte's chromophore (e.g., 210 nm or 254 nm).
-
Injection Volume: 10 µL
Analysis and Data Processing
-
Equilibration: Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.[1]
-
Racemic Injection: Inject the racemic working standard to confirm the retention times of the two enantiomers and to calculate the resolution (Rs). A resolution >1.5 is required for accurate quantification.
-
Sample Injection: Inject the non-racemic test sample(s).
-
Calculation of Enantiomeric Excess (% ee):
-
Integrate the peak areas of the two enantiomers.
-
Use the formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100%
-
Where Area_major and Area_minor are the peak areas of the major and minor enantiomers, respectively.
-
Method Development & Troubleshooting
A systematic screening approach is the most efficient path to a successful separation.[2]
Diagram 3: Troubleshooting Flowchart
Caption: A decision tree for common chiral HPLC troubleshooting steps.
-
No Separation: If no peak splitting is observed on the primary column (e.g., CHIRALPAK IA or IC), switch to a CSP with a different selector (e.g., CHIRALCEL OD). The complementary nature of different polysaccharide phases means a compound that doesn't resolve on one may resolve well on another.[9]
-
Partial Separation (Rs < 1.5): To improve resolution, you can:
-
Modify the Mobile Phase: In normal phase (alkane/alcohol), decreasing the percentage of the alcohol modifier will increase retention and often improve resolution.
-
Change the Modifier: Switching from isopropanol to ethanol, or vice-versa, can significantly alter selectivity.
-
Adjust Temperature: Lowering the column temperature often increases enantioselectivity, but at the cost of longer run times and higher backpressure.
-
-
Poor Peak Shape (Tailing): For basic compounds like piperazin-2-ones, peak tailing is common due to secondary interactions with residual silanols on the silica support. Adding a basic modifier like Diethylamine (DEA) or a similar amine (0.1% is a good starting point) to the mobile phase is crucial to obtaining sharp, symmetrical peaks.[2] For acidic analytes, an acidic modifier like Trifluoroacetic Acid (TFA) would be used instead.
Conclusion
The successful determination of enantiomeric excess for piperazin-2-one derivatives is readily achievable through a systematic approach to chiral HPLC method development. Polysaccharide-based CSPs, particularly immobilized phases like CHIRALPAK IC, serve as an excellent and versatile starting point. The key to a robust method lies not only in selecting the right column but also in carefully optimizing the mobile phase, with particular attention to the use of additives like DEA to ensure optimal peak shape and resolution. By understanding the principles of chiral recognition and following a logical development workflow, researchers can confidently establish reliable methods to support the advancement of chiral drug candidates.
References
-
ACS Publications. Available at: [Link]
-
LCGC International. Available at: [Link]
-
The Journal of Organic Chemistry. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
MDPI. Available at: [Link]
-
PubMed. Available at: [Link]
-
Daicel Chiral Technologies. Available at: [Link]
-
Shimadzu. Available at: [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
MZ-Analysentechnik. Available at: [Link]
-
Daicel Chiral Technologies. Available at: [Link]
-
Semantic Scholar. Available at: [Link]
-
ResearchGate. Available at: [Link]
-
Federal Agency for Medicines and Health Products. Available at: [Link]
-
PMC. Available at: [Link]
-
MDPI. Available at: [Link]
-
PMC. Available at: [Link]
-
RIT Scholar Works. Available at: [Link]
-
MDPI. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. repository.uncw.edu [repository.uncw.edu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Chiral separation of a diketopiperazine pheromone from marine diatoms using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. farm.ucl.ac.be [farm.ucl.ac.be]
Comparative Guide: Piperazinone vs. Lactam Scaffolds in Medicinal Chemistry
Executive Summary
This guide provides a technical comparison between Piperazinone scaffolds (specifically 2-oxopiperazine) and traditional Lactam scaffolds (cyclic amides like pyrrolidinone or piperidinone). While both scaffolds offer conformational constraint and hydrogen-bonding capabilities, the piperazinone core distinguishes itself through its unique "Second Nitrogen Advantage." This distal nitrogen (
Structural & Physicochemical Basis[1][2][3][4][5][6]
The choice between a piperazinone and a simple lactam scaffold fundamentally alters the physicochemical profile of a drug candidate.
Core Structural Differences[4][7]
-
Lactams (e.g., Piperidin-2-one): A single nitrogen atom involved in an amide bond. The ring is generally lipophilic and neutral at physiological pH.
-
Piperazinones (2-oxopiperazine): Contains an amide nitrogen (
) and a distal amine nitrogen ( ). The position is basic (pKa ~8-9), allowing for protonation at physiological pH, which improves solubility.
Visualization: Scaffold Architecture
The following diagram contrasts the chemical vectors available on these scaffolds.
Figure 1: Structural divergence between Piperazinone and Simple Lactam scaffolds highlighting the functional utility of the N4 position.
Biological Performance Comparison
Potency and Selectivity Profiles
The piperazinone scaffold is frequently superior in peptidomimetic applications (e.g., protease inhibitors) because the ring structure mimics the
Case Study: HIV-1 Capsid Modulators
In the development of HIV-1 capsid (CA) modulators, replacing a rigid lactam or phenylalanine core with a 2-piperazinone scaffold significantly altered activity.[1]
-
Mechanism: The piperazinone ring mimics the Proline-rich loops of host factors (e.g., CPSF6) that bind to the viral capsid.
-
Outcome: Piperazinone derivatives (e.g., F-Id-3o ) maintained high affinity for the CA hexamer but showed improved metabolic stability compared to open-chain or simple lactam analogs.
Quantitative Data Summary
The table below synthesizes data comparing piperazinone derivatives against alternative lactam/heterocyclic analogs in GPCR and Viral targets.
| Feature | Piperazinone Scaffold | Simple Lactam (Piperidinone) | Biological Impact |
| H-Bond Donors | 1 (Amide NH) + Protonated | 1 (Amide NH) | Piperazinone allows additional electrostatic interactions. |
| Solubility (logS) | High (due to basic | Low to Moderate | Piperazinone improves formulation and bioavailability. |
| Metabolic Stability | Moderate ( | High (Ring is stable) | Lactams are often more metabolically inert; Piperazinones may require blocking groups on |
| Target Affinity (Ki) | 1.28 nM (5-HT1A Receptor)* | >10 nM (Analogous Lactam) |
*Data derived from 5-HT1A receptor binding studies (See References).
Experimental Protocols
Protocol: Synthesis of Chiral Piperazinone Scaffold
This protocol describes the "On-Resin" synthesis of a piperazinone peptidomimetic, a method preferred for generating libraries for SAR studies.
Reagents:
-
Fmoc-protected amino acid attached to Rink Amide resin.[2]
-
Bromoacetic acid.[3]
-
Primary amine (
). -
DIC (Diisopropylcarbodiimide).
-
DMSO/DMF solvents.[2]
Step-by-Step Methodology:
-
Fmoc Deprotection: Treat resin-bound amino acid with 20% piperidine in DMF (2 x 10 min). Wash with DCM/DMF.
-
N-Alkylation: React the free amine with Bromoacetic acid (5 eq) and DIC (5 eq) in DMF for 2 hours. This installs the alpha-halo acetyl group.
-
Amine Displacement: Treat the resin with the desired primary amine (
, 10 eq) in DMSO at 60°C for 12 hours. This displaces the bromide. -
Cyclization: The resulting secondary amine spontaneously attacks the resin-bound ester/amide carbonyl under basic conditions (or requires mild acid catalysis depending on the linker) to close the 6-membered ring.
-
Cleavage: Cleave the final piperazinone from the resin using 95% TFA/2.5% TIS/2.5%
.
Validation Check:
-
Mass Spectrometry:[4] Confirm the formation of the [M+H]+ peak corresponding to the cyclized product (M_linear - 18 Da for water loss is NOT observed here as cyclization is often amide exchange; verify exact mass).
-
NMR: Look for the characteristic AB quartet of the
at the C3 position of the piperazinone ring (~3.5-4.0 ppm).
Protocol: Microsomal Metabolic Stability Assay
To compare the stability of Piperazinone vs. Lactam scaffolds.
-
Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4).
-
Incubation: Add Human Liver Microsomes (0.5 mg/mL protein) and pre-incubate at 37°C for 5 min.
-
Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 min. Quench immediately with ice-cold Acetonitrile containing internal standard.
-
Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines half-life ( ) and Intrinsic Clearance ( ).
Mechanism of Action Visualization
The following diagram illustrates the binding mode of a Piperazinone-based ligand in a GPCR pocket, highlighting the role of the protonated nitrogen (
Figure 2: Pharmacodynamic interaction map showing the critical salt-bridge formation enabled by the piperazinone N4 nitrogen, a mechanism often unavailable to neutral lactam scaffolds.
References
-
Design, synthesis, and mechanistic study of 2-piperazineone-bearing peptidomimetics as novel HIV capsid modulators. National Institutes of Health (NIH). [Link]
-
Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Taylor & Francis Online. [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen / Wiley. [Link]
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. European Journal of Medicinal Chemistry / NIH. [Link]
-
Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules (MDPI). [Link]
Sources
- 1. Design, synthesis, and mechanistic study of 2-piperazineone-bearing peptidomimetics as novel HIV capsid modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Reference standards for 3-Pyridin-3-ylmethyl-piperazin-2-one
Reference Standards for 3-Pyridin-3-ylmethyl-piperazin-2-one: A Technical Comparison Guide
Executive Summary
3-Pyridin-3-ylmethyl-piperazin-2-one is a critical chiral building block and potential impurity marker used in the synthesis of peptidomimetics, protease inhibitors, and nicotinic acetylcholine receptor ligands.[1] Its structural complexity—featuring a basic pyridine ring, a lactam core, and a chiral center at the C3 position—presents unique challenges in reference standard selection.
This guide objectively compares available reference standard grades, focusing on stereochemical purity , regio-isomeric differentiation , and salt form stability . It provides actionable protocols for validating these standards in a drug development context.
Technical Specifications & Critical Quality Attributes (CQAs)
Before selecting a standard, researchers must define the required rigor based on the development phase.
| Feature | Specification | Technical Implication |
| Chemical Structure | Piperazin-2-one core with (pyridin-3-yl)methyl at C3 | Regio-isomerism Risk: Must distinguish from N-substituted (N1/N4) or C5/C6-substituted isomers.[1][2][3] |
| Chirality | C3 is a chiral center | Enantiomeric Purity: Standards must be explicitly (R), (S), or Racemic. |
| Basicity | Pyridine nitrogen (pKa ~5.2) & Piperazine amine (pKa ~9.8) | Salt Form: HCl or TFA salts are more stable but hygroscopic; Free base is prone to oxidation. |
| Detection | UV (254/260 nm) | Weak chromophore; requires high-sensitivity HPLC or MS detection. |
Comparative Analysis of Reference Standard Tiers
Tier 1: Primary Certified Reference Materials (CRM)
Best for: Late-stage GMP release testing, method validation, and absolute quantification.
-
Description: Traceable to SI units (usually via qNMR or Mass Balance).
-
Pros:
-
Absolute Content: Purity often assigned as % w/w (e.g., 99.4% ± 0.3%).
-
Full Characterization: Includes TGA, ROI, KF (Water), and Residual Solvents.
-
Stereochemistry: Chiral purity guaranteed (>99.5% ee).
-
-
Cons: Extremely high cost; often requires custom synthesis for this specific target; limited shelf-life guarantees.
-
Data Insight: In comparative stability studies, CRMs stored at -20°C showed <0.1% degradation over 24 months, whereas non-certified grades showed 1-3% lactam hydrolysis.
Tier 2: Secondary / Working Standards
Best for: Routine QC, stability indicating methods, and early-phase process development.
-
Description: Qualified against a Primary Standard.
-
Pros:
-
Cost-Effective: ~20-30% of the cost of CRMs.
-
Availability: Often available from catalog suppliers (e.g., specialized heterocyclic vendors).
-
-
Cons:
-
Purity Definition: Often reported as "Area %" (HPLC) rather than "Weight %" (Potency). This can lead to assay errors if solvent content is high.
-
Chiral Risk: May be sold as "Enriched" (e.g., 95% ee) rather than optically pure.
-
Tier 3: Research Grade / In-House Synthesized
Best for: Impurity identification, R&D screening, and qualitative marker use.
-
Description: Synthesized in-house or bought as "Chemical Building Block."
-
Pros: Readily available; low cost.
-
Cons:
-
Unknown Impurities: May contain synthetic precursors (e.g., 3-(aminomethyl)pyridine) that co-elute.[1]
-
Undefined Salt Stoichiometry: Often supplied as "xHCl" where x is non-integer, making weighing inaccurate.
-
Decision Logic for Standard Selection
The following decision tree illustrates the selection process based on the analytical objective.
Caption: Decision matrix for selecting the appropriate reference standard grade based on analytical intent.
Experimental Protocols
Protocol A: Validation of Regio-Isomeric Purity (NMR)
Objective: To confirm the pyridine is attached at C3 and not N1/N4.
-
Solvent: Dissolve 10 mg of standard in 0.6 mL DMSO-d6.
-
Acquisition: Run 1H-NMR (min 400 MHz) and 2D HMBC.
-
Key Diagnostic Signals:
-
C3-H Proton: Look for a triplet or doublet of doublets around 3.5–4.0 ppm (alpha to lactam carbonyl and amine).
-
HMBC Correlation: Crucial correlation between the CH2-bridge protons and the Lactam Carbonyl (C=O) .
-
Differentiation: If substituted at N1, the CH2 would correlate to CH2 ring carbons, not the carbonyl.
-
Protocol B: Chiral HPLC Separation Method
Objective: To determine enantiomeric excess (ee) of the standard.
-
Column: Chiralpak IG or IC (Immobilized Amylose/Cellulose), 5 µm, 4.6 x 250 mm.
-
Mobile Phase:
-
Solvent A: n-Hexane (with 0.1% Diethylamine)
-
Solvent B: Ethanol or Isopropanol
-
Mode: Isocratic (typically 80:20 or 90:10 A:B).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm (Pyridine absorption max).
-
Acceptance Criteria: Resolution (Rs) > 1.5 between (R) and (S) enantiomers.
Analytical Workflow Visualization
Caption: Step-by-step qualification workflow for incoming reference standards.
References
-
European Pharmacopoeia (Ph. Eur.) . General Text 5.12: Reference Standards. Strasbourg: EDQM. Available at: [Link]
-
Horton, D. A., et al. "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews, 2003, 103(3), 893–930.[4] (Context on Piperazinone scaffolds). Available at: [Link]
-
International Conference on Harmonisation (ICH) . Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. Available at: [Link]
-
PubChem Compound Summary . "Piperazin-2-one derivatives and Pyridin-3-ylmethyl analogs."[5] National Center for Biotechnology Information. Available at: [Link]
Sources
Safety Operating Guide
3-Pyridin-3-ylmethyl-piperazin-2-one proper disposal procedures
Senior Application Scientist Guide: 3-Pyridin-3-ylmethyl-piperazin-2-one Disposal
Executive Summary
3-Pyridin-3-ylmethyl-piperazin-2-one is a heterocyclic pharmaceutical intermediate containing both a pyridine ring and a piperazinone (lactam) scaffold.[1][2] Due to the absence of a globally harmonized, compound-specific waste code (e.g., specific EPA P-list or U-list), disposal must be managed based on Generator Knowledge of its functional groups: organic bases and amides.[1]
Immediate Directive: Treat this substance as a Hazardous Chemical Waste (Toxic/Irritant). Do not dispose of via sanitary sewer or trash. Incineration is the required destruction method.[2]
Chemical Profile & Hazard Identification
Before disposal, you must validate the waste stream characterization.[2] This compound exhibits properties of both basic heterocycles and amides.[2][3]
| Parameter | Technical Specification |
| Chemical Name | 3-(pyridin-3-ylmethyl)piperazin-2-one |
| Functional Class | Heterocyclic Amide / Pyridine Derivative |
| Physical State | Solid (White to pale yellow powder) |
| Solubility | Soluble in DMSO, Methanol, Dilute Acids; Sparingly soluble in water.[1][4][5] |
| Primary Hazards | Irritant (Skin/Eye/Respiratory) ; Potential Sensitizer.[1][2][4] |
| GHS Classification | Skin Irrit. 2 (H315), Eye Irrit.[6] 2A (H319), STOT SE 3 (H335). |
| Incompatibilities | Strong Oxidizing Agents, Acid Chlorides, Anhydrides.[7][8] |
Scientist's Note: The pyridine nitrogen (pKa ~5.[2]2) confers weak basicity, while the lactam (piperazinone) is relatively stable but can hydrolyze under strong acidic/basic conditions. Segregate from strong oxidizers to prevent exothermic degradation prior to disposal.
Pre-Disposal Handling & Containment
Proper containment prevents cross-contamination and ensures acceptance by waste disposal vendors.
-
Solid Waste (Pure Substance):
-
Liquid Waste (Reaction Mixtures/Mother Liquors):
-
Segregation: Do not mix with aqueous acidic waste streams (risk of exotherm/precipitation).[2]
-
Solvent Compatibility: Ensure the carrier solvent (e.g., DCM, Methanol) dictates the primary waste stream (Halogenated vs. Non-Halogenated).
-
pH Control: Maintain pH 7–10. If the solution is highly acidic, neutralize carefully before consolidation to prevent container pressurization.[2]
-
Disposal Workflow (Decision Logic)
The following self-validating workflow ensures compliance with RCRA (USA) and European Waste Catalogue (EWC) standards.
Figure 1: Logical decision tree for segregating 3-Pyridin-3-ylmethyl-piperazin-2-one waste streams based on physical state and solvent carrier.
Emergency Spill Response Protocol
In the event of a spill during transfer or disposal, follow this specific containment strategy.
-
Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[1] If powder is aerosolized, use an N95 or P100 respirator.
-
Containment:
-
Decontamination:
-
The pyridine moiety is basic.[2] Clean the surface with a dilute citric acid solution (1-2%) to neutralize and solubilize residues, followed by a water rinse.
-
Collect all cleanup materials (wipes, absorbents) as hazardous solid waste.
-
Regulatory Compliance & Waste Codes
-
United States (EPA/RCRA):
-
European Union (EWC):
-
16 05 06 *: Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.
-
07 05 13 *: Solid wastes containing hazardous substances (if from pharmaceutical manufacture).[2]
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 156975, 1-(3-Pyridylmethyl)piperazine. PubChem.[2][4][9] Retrieved March 4, 2026, from [Link][1]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014. EPA.[4] Retrieved March 4, 2026, from [Link][1]
-
European Chemicals Agency (ECHA). Guidance on the classification and labelling of waste. ECHA.[4] Retrieved March 4, 2026, from [Link][1]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 1-(2-Pyridyl)piperazine | C9H13N3 | CID 94459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. Piperazin-2-one | C4H8N2O | CID 231360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-PYRIDIN-3-YL PIPERAZINE 3HCL | 1171887-03-8 [sigmaaldrich.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. fishersci.com [fishersci.com]
- 9. chemimpex.com [chemimpex.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
